molecular formula C10H10ClNO B2413250 7-Methoxyquinoline Hydrochloride CAS No. 1418117-82-4

7-Methoxyquinoline Hydrochloride

Cat. No.: B2413250
CAS No.: 1418117-82-4
M. Wt: 195.65
InChI Key: WBDYBWPAQXRERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinoline Hydrochloride is a valuable chemical intermediate in medicinal chemistry and biochemical research. Its quinoline core structure supports the creation of diverse compounds with biological activity . Research indicates that the 7-methoxyquinoline scaffold is a key building block for developing novel antimicrobial agents, with synthesized derivatives showing promising activity against a range of Gram-positive and Gram-negative bacterial strains . Furthermore, functionalized methoxy quinoline derivatives have demonstrated strong inhibitory effects on enzymes like human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) in experimental and in silico studies, highlighting their potential in neuroscience and therapeutic agent development . Beyond therapeutic applications, this compound serves as a core structure for fluorescent probes, leveraging the inherent photophysical properties of the quinoline ring system for applications in biochemical imaging and detection . The mechanism of action for derivatives can vary; for instance, 7-Methoxyquinoline itself has been identified as an inhibitor of histone deacetylase and can also inhibit monooxygenase and cytochrome P-450 enzymes, which are critical in drug metabolism studies . This makes it a useful pharmacological tool. The compound is exclusively for use in laboratory research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDYBWPAQXRERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxyquinoline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold represents one of the most vital heterocyclic motifs in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a foundational element in a vast array of pharmacologically active compounds and functional materials.[1] Within this important class of molecules, 7-Methoxyquinoline and its hydrochloride salt stand out as key intermediates and versatile building blocks. The presence of the methoxy group at the 7-position significantly modulates the electronic properties of the quinoline ring system, influencing its reactivity and biological interactions.

This technical guide provides a comprehensive overview of 7-Methoxyquinoline Hydrochloride for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide practical guidance on its spectroscopic characterization, detail its synthesis and key reactions, explore its applications in modern research, and outline essential safety and handling protocols. The insights herein are synthesized from established literature and database resources to ensure technical accuracy and practical utility.

Core Chemical and Physical Properties

7-Methoxyquinoline Hydrochloride is the salt form of the parent compound, 7-Methoxyquinoline. The protonation of the basic quinoline nitrogen enhances aqueous solubility and crystallinity, making the hydrochloride salt preferable for many applications, particularly in biological assays and pharmaceutical formulation development.

PropertyDataSource(s)
Chemical Name 7-Methoxyquinoline hydrochloride[2]
Synonyms Quinoline, 7-methoxy-, hydrochloride[2]
CAS Number 1418117-82-4[2]
Parent CAS 4964-76-5 (for free base)[3][4]
Molecular Formula C₁₀H₁₀ClNO[2]
Molecular Weight 195.65 g/mol [2]
Appearance Typically a solid at room temperature. The free base is a yellow oil.[5]N/A
Storage Store at room temperature under an inert atmosphere.[2]N/A

Solubility and Stability: While specific quantitative solubility data is not widely published, hydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The compound should be stored under an inert atmosphere, suggesting potential sensitivity to oxidation or moisture over long-term storage.[2] For experimental work, it is advisable to prepare aqueous solutions fresh or store them for short periods at 2-8°C.

Spectroscopic Characterization: A Practical Guide

Accurate structural confirmation is the bedrock of any chemical research. Here, we outline the expected spectroscopic signatures for 7-Methoxyquinoline Hydrochloride and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The protonation of the quinoline nitrogen induces a significant downfield shift in the signals of adjacent protons (especially H2 and H8) compared to the free base, due to the increased electron-withdrawing effect.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group protons.

    • Aromatic Region (approx. 7.0 - 9.0 ppm): Six protons will be visible, exhibiting complex splitting patterns (doublets, doublets of doublets) typical of a substituted quinoline system. The H2 proton, adjacent to the protonated nitrogen, is expected to be the most downfield.

    • Methoxy Protons (approx. 4.0 ppm): A sharp singlet integrating to three protons.

  • ¹³C NMR: The spectrum will show ten distinct carbon signals.[3]

    • Aromatic Carbons: Signals will appear in the typical aromatic region (~110-160 ppm). The carbon bearing the methoxy group (C7) will be shifted upfield due to the electron-donating effect of the oxygen, while carbons adjacent to the nitrogen (C2, C8a) will be shifted downfield.

    • Methoxy Carbon: A signal around 55-60 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 7-Methoxyquinoline Hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). DMSO-d₆ is often preferred as it solubilizes the salt well and does not exchange with the N-H proton.

  • Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm) for referencing.[6]

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 300 MHz or higher) to fully assign all signals.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[8]

  • Expected Ionization: In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound will be detected as the cation of the free base after the loss of HCl.

  • Molecular Ion: The expected parent peak will be the molecular ion of the free base [M+H]⁺ at m/z 160.0757 (calculated for C₁₀H₁₀NO⁺). The primary peak observed in GC-MS of the free base is m/z 159.[3]

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (-•CH₃) to give a fragment at m/z 144, or the loss of carbon monoxide (-CO) from the resulting fragment.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent mixture, such as methanol/water with 0.1% formic acid.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.

  • MS Detection: Analyze the eluent using an ESI-MS detector in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N⁺-H stretch of the hydrohalide salt of a tertiary amine.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methoxy group.

  • C=C and C=N Aromatic Ring Stretches: A series of sharp absorptions in the 1450-1650 cm⁻¹ region.

  • C-O Ether Stretch: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 7-Methoxyquinoline Hydrochloride is typically a two-step process: first, the synthesis of the 7-Methoxyquinoline free base, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 7-Methoxyquinoline (Free Base) A common and effective method is the methylation of commercially available 7-hydroxyquinoline.

Protocol: Methylation of 7-Hydroxyquinoline

  • Reaction Setup: To a solution of 7-hydroxyquinoline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).[5] The use of a strong base is causal to the complete deprotonation of the phenolic hydroxyl group, forming a reactive sodium phenoxide intermediate.

  • Methylation: After stirring for 30-60 minutes, add a methylating agent like iodomethane (CH₃I, ~1.1 equivalents) dropwise.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a yellow oil, can be purified by silica gel chromatography.[5]

Step 2: Formation of the Hydrochloride Salt The purified free base is converted to its hydrochloride salt to improve handling and solubility.

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 7-Methoxyquinoline free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent to remove any unreacted starting material, and dry under vacuum.

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation Start 7-Hydroxyquinoline Base Deprotonation (NaH in DMF) Start->Base Methylation Methylation (CH3I) Base->Methylation Purification Workup & Chromatography Methylation->Purification Product_FB 7-Methoxyquinoline (Free Base) Purification->Product_FB Acidification Acidification (HCl in Ether) Product_FB->Acidification Isolation Precipitation & Filtration Acidification->Isolation Product_HCl 7-Methoxyquinoline HCl (Final Product) Isolation->Product_HCl

Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.

Chemical Reactivity
  • O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr to yield 7-hydroxyquinoline.[9] This reaction is fundamental in prodrug strategies or for introducing a new functional handle.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the powerful electron-donating methoxy group at C7 will activate the benzene portion of the ring system, directing incoming electrophiles primarily to the C8 and C6 positions.

Applications in Research and Drug Development

The true value of 7-Methoxyquinoline Hydrochloride lies in its role as a versatile scaffold and precursor in the synthesis of high-value molecules.

  • Anticancer Drug Discovery: The quinoline core is present in numerous anticancer agents that function through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various kinases (e.g., EGFR, VEGFR).[1][10] 7-Methoxyquinoline serves as a starting point for the synthesis of libraries of novel derivatives to be screened for anticancer activity.[1]

  • Antimicrobial Research: Derivatives of quinoline have long been studied for their antimalarial, antibacterial, and antifungal properties.[1] The 7-methoxy substitution pattern can be a key feature in optimizing the activity and pharmacokinetic profile of new antimicrobial candidates.

  • Building Block for Complex Molecules: It is a valuable intermediate for synthesizing more elaborate heterocyclic systems and natural product analogues.[10]

G Precursor 7-Methoxyquinoline HCl Key Precursor Library Derivative Library C-H Functionalization, Cross-Coupling Reactions Precursor->Library Synthesis Screening High-Throughput Screening Kinase Assays, Antimicrobial Assays Library->Screening Biological Testing Hit Hit Compound Confirmed Activity Screening->Hit Identification Optimization Lead Optimization SAR Studies, ADME Profiling Hit->Optimization Development

Caption: Role of 7-Methoxyquinoline HCl in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on the parent compound, 7-Methoxyquinoline.

Hazard ClassGHS StatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP270, P301+P317, P330
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P317
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P317
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P319

(Source: Aggregated GHS information provided to the ECHA C&L Inventory)[3]

Protocol: Safe Handling and Storage

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.[14] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11] As recommended, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

7-Methoxyquinoline Hydrochloride is more than a simple chemical reagent; it is a strategically functionalized building block that provides a gateway to a wide range of complex and potentially bioactive molecules. Its well-defined chemical properties, predictable reactivity, and established role in medicinal chemistry make it an invaluable tool for researchers. A thorough understanding of its characteristics, from spectroscopic signatures to safe handling protocols, is essential for leveraging its full potential in the laboratory and advancing scientific discovery.

References

  • PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 7-Methoxyquinoline hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Patel, K., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, T. P., & Ghorai, P. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of 4-Hydroxy-7-methoxyquinoline. Retrieved from [Link]

  • Ding, L., et al. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]

  • Al-Owaidi, F. A., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on the Scientific Landscape

Chemical and Physical Properties of 7-Methoxyquinoline Hydrochloride

7-Methoxyquinoline is a heterocyclic aromatic organic compound. The hydrochloride salt enhances its solubility in aqueous solutions, a critical property for biological assays.

PropertyValue
Molecular FormulaC10H9NO
Molecular Weight159.19 g/mol
AppearanceYellow Oil
Storage2-8°C, protected from light

The data presented is for the free base. The hydrochloride salt will have a higher molecular weight and may have different physical properties.

Putative Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition

The reversible acetylation of histone proteins is a key epigenetic mechanism regulating gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge and creating a more open chromatin structure (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.

In various cancers, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[1] HDAC inhibitors are a class of anticancer agents that block the activity of HDACs, leading to the hyperacetylation of histones and the re-expression of silenced genes.[1][2][3] This can induce several anti-cancer effects, including:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[4]

  • Apoptosis: Induction of programmed cell death through various pathways.[2][4]

  • Differentiation: Promoting the maturation of cancer cells into non-proliferative cell types.[4]

Proposed Signaling Pathway for HDAC Inhibition

HDAC_Inhibition MQ_HCl 7-Methoxyquinoline Hydrochloride HDAC Histone Deacetylase (HDAC) MQ_HCl->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Putative HDAC inhibition pathway of 7-Methoxyquinoline Hydrochloride.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a framework for determining the IC50 value of 7-Methoxyquinoline Hydrochloride against HDAC enzymes.

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • HDAC assay buffer

    • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.[5]

    • 7-Methoxyquinoline Hydrochloride

    • 96-well black microplates

    • Microplate reader with fluorescence capabilities

  • Procedure:

    • Prepare a serial dilution of 7-Methoxyquinoline Hydrochloride in HDAC assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In a 96-well plate, add the diluted 7-Methoxyquinoline Hydrochloride, the positive control, and a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).

    • Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution, which contains a protease to cleave the deacetylated substrate, releasing a fluorescent signal.

    • Read the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of HDAC inhibition versus the logarithm of the 7-Methoxyquinoline Hydrochloride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[6]

Putative Mechanism of Action II: Cytochrome P450 and Monooxygenase Inhibition

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs.[7] Inhibition of P450 enzymes can lead to significant drug-drug interactions, as it can decrease the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.[7]

Interestingly, while some sources describe 7-Methoxyquinoline as a P450 inhibitor, a study by Paterson et al. (1984) characterized a series of 7-alkoxyquinolines, including 7-methoxyquinoline, as substrates for P450 monooxygenases.[8] The study determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the O-dealkylation of these compounds by rat liver microsomes.[8] This suggests that 7-Methoxyquinoline is metabolized by P450 enzymes, which does not preclude it from also being an inhibitor.

Proposed Interaction with Cytochrome P450

P450_Interaction cluster_metabolism Metabolism Pathway MQ_HCl 7-Methoxyquinoline Hydrochloride P450 Cytochrome P450 Enzyme MQ_HCl->P450 Potential Inhibition P450->MQ_HCl Metabolizes Metabolism Metabolism P450->Metabolism Catalyzes CoAdmin_Drug Co-administered Drug CoAdmin_Drug->Metabolism Metabolite Metabolite Metabolism->Metabolite Inhibition Inhibition

Caption: Putative interaction of 7-Methoxyquinoline Hydrochloride with Cytochrome P450.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to determine the IC50 of 7-Methoxyquinoline Hydrochloride against major human P450 isoforms.

  • Materials:

    • Human liver microsomes or recombinant human P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • P450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).

    • Known P450 inhibitors as positive controls (e.g., furafylline for CYP1A2).

    • NADPH regenerating system.

    • 7-Methoxyquinoline Hydrochloride.

    • 96-well plates.

    • LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Prepare a serial dilution of 7-Methoxyquinoline Hydrochloride.

    • In a 96-well plate, pre-incubate the diluted compound, positive controls, and vehicle control with human liver microsomes or recombinant P450 enzymes and the NADPH regenerating system at 37°C.

    • Initiate the reaction by adding the isoform-specific probe substrate.

    • Incubate at 37°C for a specific time.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound and controls.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the 7-Methoxyquinoline Hydrochloride concentration and fit to a dose-response curve to calculate the IC50 value.[9]

Summary and Future Directions

7-Methoxyquinoline Hydrochloride belongs to a class of compounds with demonstrated biological relevance. While it has been suggested to act as an inhibitor of HDACs and cytochrome P450 enzymes, there is a clear need for direct experimental evidence to substantiate these claims for the parent molecule. The provided experimental protocols offer a robust framework for researchers to investigate these putative mechanisms of action.

Future studies should focus on:

  • Determining the IC50 values of 7-Methoxyquinoline Hydrochloride against a panel of HDAC and P450 isoforms.

  • Elucidating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any observed inhibitory activity.

  • Investigating the downstream cellular effects of 7-Methoxyquinoline Hydrochloride in relevant cancer cell lines to correlate enzyme inhibition with cellular phenotypes.

By systematically addressing these questions, the scientific community can build a comprehensive understanding of the true mechanism of action of 7-Methoxyquinoline Hydrochloride, paving the way for its potential development as a therapeutic agent.

References

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The FEBS journal, 279(10), 1636–1657.
  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology. Molecular oncology, 6(6), 624–637.
  • Paterson, L. H., Golder, F. J., & Waxman, D. J. (1984). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Analytical biochemistry, 142(1), 84–95.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • GraphPad. (n.d.). IC50 calculator. Retrieved from [Link]

  • MDPI. (2018). Histone Deacetylase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link].

  • Ververis, K., Hiong, A., Karagiannis, T. C., & Licciardi, P. V. (2013). Histone deacetylase inhibitors (HDACIs): multitargeted anticancer agents. Biologics : targets & therapy, 7, 47–60.
  • BJSTR. (2018). Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • MDPI. (2019). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Retrieved from [Link]

  • MDPI. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Retrieved from [Link]

  • Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. [Link]

  • MDPI. (2018). Histone Deacetylase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and. Retrieved from [Link]

  • MDPI. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • PubMed Central. (2013). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Retrieved from [Link]

Sources

7-Methoxyquinoline Hydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets. Modifications to the quinoline ring system, such as the introduction of a methoxy group at the 7-position, can significantly modulate its physicochemical properties and biological effects. This guide provides a comprehensive technical overview of the biological activities of 7-Methoxyquinoline Hydrochloride, a derivative that has garnered interest for its potential therapeutic applications. While much of the existing research has been conducted on 7-methoxyquinoline and its various derivatives, this document will synthesize these findings to provide a cohesive understanding of the probable biological profile of the hydrochloride salt, a form often favored for its improved solubility and stability.

Physicochemical Properties

The hydrochloride salt of 7-methoxyquinoline is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form. This improved solubility is a critical attribute for a drug candidate, as it can positively impact bioavailability and formulation development.

PropertyValue (for 7-Methoxyquinoline free base)Reference
Molecular FormulaC10H9NO[1]
Molecular Weight159.18 g/mol [1]
XLogP32.4[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]

Note: The hydrochloride salt will have a higher molecular weight and different solubility characteristics.

Anticancer Activity

The quinoline nucleus is a cornerstone in the development of anticancer agents, and derivatives of 7-methoxyquinoline have demonstrated significant potential in this arena.[1] The biological activity is often linked to the molecule's ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt the tumor microenvironment.

Mechanism of Action

Derivatives of 7-methoxyquinoline have been shown to exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: A key mechanism is the induction of programmed cell death in cancer cells. One study on a complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated its ability to induce apoptosis in tumor tissues.[2] This process is often mediated by the activation of caspase cascades, leading to the systematic dismantling of the cell.

  • Enzyme Inhibition: 7-Methoxyquinoline has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[3] HDAC inhibitors can alter the expression of genes involved in cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit monooxygenase and cytochrome P450, which could impact drug metabolism and the cellular stress response.[3]

  • Disruption of Tumor Vasculature: The aforementioned 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one also acts as a tumor-vascular disrupting agent, targeting the established blood vessels within a tumor, leading to rapid vascular collapse and subsequent tumor cell necrosis.[2]

A proposed signaling pathway for the anticancer activity of 7-methoxyquinoline derivatives is illustrated below.

anticancer_pathway 7-Methoxyquinoline_Derivative 7-Methoxyquinoline_Derivative HDAC_Inhibition HDAC_Inhibition 7-Methoxyquinoline_Derivative->HDAC_Inhibition Tumor_Vasculature_Disruption Tumor_Vasculature_Disruption 7-Methoxyquinoline_Derivative->Tumor_Vasculature_Disruption Gene_Expression_Alteration Gene_Expression_Alteration HDAC_Inhibition->Gene_Expression_Alteration Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression_Alteration->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis_Induction Gene_Expression_Alteration->Apoptosis_Induction Caspase_Activation Caspase_Activation Apoptosis_Induction->Caspase_Activation Tumor_Cell_Death Tumor_Cell_Death Caspase_Activation->Tumor_Cell_Death Tumor_Vasculature_Disruption->Tumor_Cell_Death

Caption: Proposed anticancer mechanisms of 7-methoxyquinoline derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the growth inhibition data for a potent 7-methoxyquinoline derivative against a panel of human tumor cell lines.

CompoundCell Line PanelGI50 ValueReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNIH-NCI 60 Human Tumor Cell Line PanelSubnanomolar (10⁻¹⁰ M level)[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of 7-Methoxyquinoline Hydrochloride on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 7-Methoxyquinoline Hydrochloride in a suitable solvent (e.g., sterile water or DMSO) and then prepare serial dilutions in culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Neuroprotective Activity

Emerging evidence suggests that compounds containing a methoxyquinoline scaffold may possess neuroprotective properties. While direct studies on 7-Methoxyquinoline Hydrochloride are limited, research on related molecules provides valuable insights into its potential in this area.

Mechanism of Action

The neuroprotective effects of methoxy-substituted aromatic compounds are often attributed to their antioxidant and anti-inflammatory properties. For instance, 7-Methoxyheptaphylline, a carbazole alkaloid, has been shown to protect neuronal cells from hydrogen peroxide-induced cell death.[4] The proposed mechanisms include:

  • Reduction of Oxidative Stress: These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons, a key factor in neurodegenerative diseases.

  • Modulation of Apoptotic Pathways: In the context of neuronal injury, 7-methoxyheptaphylline was found to inhibit pro-apoptotic proteins while activating anti-apoptotic pathways.[4]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. Quinazoline derivatives have been shown to act as potent anti-inflammatory agents in neural cells.[5]

neuroprotection_pathway Neuronal_Stress Neuronal_Stress ROS_Production Increased ROS Production Neuronal_Stress->ROS_Production Inflammation Inflammation Neuronal_Stress->Inflammation Apoptosis Apoptosis Neuronal_Stress->Apoptosis Neuronal_Survival Neuronal_Survival 7_Methoxyquinoline_Derivative 7_Methoxyquinoline_Derivative Antioxidant_Effect Antioxidant_Effect 7_Methoxyquinoline_Derivative->Antioxidant_Effect Anti_inflammatory_Effect Anti_inflammatory_Effect 7_Methoxyquinoline_Derivative->Anti_inflammatory_Effect Anti_apoptotic_Effect Anti_apoptotic_Effect 7_Methoxyquinoline_Derivative->Anti_apoptotic_Effect Antioxidant_Effect->ROS_Production Anti_inflammatory_Effect->Inflammation Anti_apoptotic_Effect->Apoptosis synthesis_workflow 7_Hydroxyquinoline 7_Hydroxyquinoline Methylation_Reaction Methylation_Reaction 7_Hydroxyquinoline->Methylation_Reaction Methylating_Agent Methylating Agent (e.g., Iodomethane) Methylating_Agent->Methylation_Reaction Base Base (e.g., NaH, Cs2CO3) Base->Methylation_Reaction Solvent Solvent (e.g., DMF) Solvent->Methylation_Reaction 7_Methoxyquinoline 7_Methoxyquinoline Methylation_Reaction->7_Methoxyquinoline Salt_Formation Salt_Formation 7_Methoxyquinoline->Salt_Formation HCl_in_Ether HCl in Ether HCl_in_Ether->Salt_Formation 7_Methoxyquinoline_HCl 7_Methoxyquinoline_HCl Salt_Formation->7_Methoxyquinoline_HCl

Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.

Representative Synthesis Protocol
  • Methylation of 7-Hydroxyquinoline: To a solution of 7-hydroxyquinoline in a suitable solvent such as DMF, add a base like cesium carbonate or sodium hydride. Stir the mixture at room temperature. Then, add a methylating agent, for example, iodomethane, and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain pure 7-methoxyquinoline.

  • Formation of Hydrochloride Salt: Dissolve the purified 7-methoxyquinoline in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash it with cold ether, and dry it under vacuum to yield 7-Methoxyquinoline Hydrochloride.

Conclusion

7-Methoxyquinoline Hydrochloride is a promising scaffold in drug discovery with a diverse range of biological activities. Its derivatives have demonstrated potent anticancer, neuroprotective, and antimicrobial properties. The mechanisms of action are multifaceted and involve the modulation of key cellular pathways, including apoptosis, enzyme inhibition, and disruption of microbial structures. Further research is warranted to fully elucidate the therapeutic potential of 7-Methoxyquinoline Hydrochloride and to develop optimized derivatives with enhanced efficacy and safety profiles for clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the promising biological landscape of this important molecule.

References

  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (URL: [Link])

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (URL: [Link])

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applic
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed. (URL: [Link])

  • The mechanism of neuroprotective action of natural compounds - PubMed. (URL: [Link])

  • 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem. (URL: [Link])

  • 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem. (URL: [Link])

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - ResearchGate. (URL: [Link])

Sources

7-Methoxyquinoline: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the realm of medicinal chemistry.[1] Its versatile structure has given rise to a vast array of compounds with significant therapeutic applications, including antimalarial, antibacterial, and anticancer properties.[1] This in-depth technical guide provides a comprehensive exploration of a key derivative, 7-Methoxyquinoline, from its historical context to its modern synthetic routes and its role as a pivotal building block in drug discovery.

Physicochemical Properties of 7-Methoxyquinoline

A thorough understanding of the physicochemical properties of 7-Methoxyquinoline is fundamental for its application in organic synthesis and drug design.

PropertyValueReference
CAS Number 4964-76-5[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Appearance Yellow Oil[3]
Boiling Point 280.1 °C at 760 mmHg[4]
Density 1.13 g/cm³[4]
Flash Point 102.7 °C[4]
XLogP3 2.4[2]
Solubility Soluble in most organic solvents. Slightly soluble in cold water, more soluble in hot water.[2]

Part 1: Discovery and Historical Context

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar.[5] However, the journey to synthesizing specific derivatives like 7-Methoxyquinoline is rooted in the development of foundational reactions in organic chemistry. While a singular "discovery" moment for 7-Methoxyquinoline is not prominently documented, its synthesis became achievable through the application of classical named reactions developed in the late 19th century for the construction of the quinoline core. The Skraup synthesis (1880) and the Doebner-von Miller reaction (1881) were pivotal in this regard, allowing for the preparation of a wide range of substituted quinolines.[6][7] The synthesis of 7-Methoxyquinoline would have been an early target for chemists exploring the structure-activity relationships of quinoline derivatives, given the common presence of methoxy groups in natural products and their influence on pharmacological activity.

Part 2: Key Synthetic Methodologies

The synthesis of 7-Methoxyquinoline can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide details three primary, field-proven synthetic strategies.

Method 1: The Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines.[7] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] For the synthesis of 7-Methoxyquinoline, the starting aniline is 3-methoxyaniline.

Causality of Experimental Choices:

  • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the key α,β-unsaturated aldehyde for the cyclization reaction.[8]

  • Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.[8]

  • Oxidizing Agent (e.g., Nitrobenzene or Arsenic Pentoxide): Required for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring system.[8]

  • Ferrous Sulfate (optional but recommended): The reaction can be notoriously exothermic and violent. Ferrous sulfate is often added to moderate the reaction rate and improve safety and yield.[7]

Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline

Materials:

  • 3-Methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-methoxyaniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and carefully add nitrobenzene to the reaction mixture.

  • Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too rapid.

  • Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours to ensure the completion of the reaction.

  • After cooling to room temperature, carefully dilute the reaction mixture with water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the excess sulfuric acid and liberate the free quinoline base.

  • Perform steam distillation to isolate the crude 7-Methoxyquinoline. The unreacted nitrobenzene will co-distill.

  • Extract the distillate with ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-Methoxyquinoline by vacuum distillation or column chromatography on silica gel.

Reaction Workflow: Skraup Synthesis

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline 3-Methoxyaniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydro-7-methoxyquinoline Michael_Adduct->Dihydroquinoline H⁺ (Cyclization & Dehydration) Quinoline 7-Methoxyquinoline Dihydroquinoline->Quinoline [O] (Oxidation)

Caption: Skraup synthesis of 7-Methoxyquinoline.

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another versatile method for quinoline synthesis, reacting an aniline with α,β-unsaturated carbonyl compounds.[9] This reaction can be considered a modification of the Skraup synthesis.

Mechanism Insights:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration. The resulting dihydroquinoline is then oxidized to the quinoline. Some studies suggest a fragmentation-recombination mechanism may also be at play.[5]

Experimental Protocol: Doebner-von Miller Synthesis of 7-Methoxyquinoline

Materials:

  • 3-Methoxyaniline

  • Acrolein (or an in-situ source like glycerol and acid)

  • Hydrochloric Acid or Sulfuric Acid

  • An oxidizing agent (often generated in situ, or can be added)

  • Sodium Hydroxide (for work-up)

  • An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charge the flask with 3-methoxyaniline and a strong acid (e.g., concentrated hydrochloric acid).

  • Cool the mixture in an ice bath and slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude 7-Methoxyquinoline by vacuum distillation or column chromatography.

Reaction Workflow: Doebner-von Miller Reaction

Doebner_von_Miller Aniline 3-Methoxyaniline Adduct Conjugate Adduct Aniline->Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Adduct 1,4-Addition CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate H⁺ (Cyclization) Dihydroquinoline Dihydro-7-methoxyquinoline CyclizedIntermediate->Dihydroquinoline -H₂O Quinoline 7-Methoxyquinoline Dihydroquinoline->Quinoline [O] (Oxidation) Williamson_Ether_Synthesis Hydroxyquinoline 7-Hydroxyquinoline Alkoxide 7-Quinolinolate Hydroxyquinoline->Alkoxide Base (e.g., NaH) -H₂ Methoxyquinoline 7-Methoxyquinoline Alkoxide->Methoxyquinoline Sɴ2 Attack MethylIodide Methyl Iodide MethylIodide->Methoxyquinoline

Sources

Methodological & Application

7-Methoxyquinoline Hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 7-Methoxyquinoline Hydrochloride

Abstract

This application note provides a comprehensive, technically-grounded protocol for the synthesis of 7-Methoxyquinoline Hydrochloride, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline ring system is a foundational component in a wide array of pharmacologically active compounds, and functionalization at the 7-position can critically influence pharmacokinetic and pharmacodynamic properties.[1][2] This guide details a robust, multi-step synthetic pathway, beginning with the construction of the 7-hydroxyquinoline precursor via the Skraup synthesis, followed by a Williamson ether synthesis for methylation, and culminating in the formation of the hydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are presented to ensure reproducibility and understanding for researchers and scientists.

Rationale and Synthesis Strategy

The selected synthetic strategy is a three-part process designed for reliability and scalability in a standard laboratory setting.

  • Part A: Skraup Synthesis of 7-Hydroxyquinoline. This classic method is chosen for its ability to construct the quinoline core from readily available precursors. The reaction of m-aminophenol with glycerol under acidic and oxidizing conditions provides a direct route to the 7-hydroxyquinoline intermediate.[1][3]

  • Part B: Methylation of 7-Hydroxyquinoline. A Williamson ether synthesis is employed to convert the hydroxyl group into a methoxy group. This is a fundamental and high-yielding reaction in organic chemistry, involving the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.

  • Part C: Formation of the Hydrochloride Salt. The final 7-methoxyquinoline base is converted to its hydrochloride salt. This step is crucial as the salt form often exhibits improved crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and subsequent biological testing.

The overall workflow is depicted below.

G cluster_0 Part A: Skraup Synthesis cluster_1 Part B: Methylation cluster_2 Part C: Salt Formation A1 m-Aminophenol + Glycerol A2 Add H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene) A1->A2 A3 Heat/Reflux A2->A3 A4 Workup & Purification A3->A4 A5 7-Hydroxyquinoline A4->A5 B1 7-Hydroxyquinoline + Base (e.g., K₂CO₃) A5->B1 Intermediate B2 Add Methylating Agent (e.g., Dimethyl Sulfate) B1->B2 B3 Heat/Stir in Solvent (e.g., Acetone) B2->B3 B4 Workup & Purification B3->B4 B5 7-Methoxyquinoline (Base) B4->B5 C1 Dissolve 7-Methoxyquinoline in Solvent (e.g., Isopropanol) B5->C1 Product C2 Add HCl Solution C1->C2 C3 Precipitation/Crystallization C2->C3 C4 Filter & Dry C3->C4 C5 7-Methoxyquinoline HCl C4->C5

Sources

Application Note: In Vitro Profiling of 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Metabolic Stability Screening[1]

Abstract & Introduction

7-Methoxyquinoline Hydrochloride (CAS: 4964-76-5) is a functionalized quinoline derivative widely utilized as a fluorescent probe, a pH-sensitive indicator, and a pharmacophore in medicinal chemistry. Structurally analogous to CYP450 substrates like 7-benzyloxyquinoline, it serves as a critical reference standard in metabolic stability assays and drug-drug interaction (DDI) profiling.

This application note provides a comprehensive dual-modal protocol for researchers:

  • Physicochemical Profiling: A fluorescence-based titration assay to determine pKa and pH sensitivity, exploiting the protonation of the quinoline nitrogen.

  • ADME Profiling: A Cytochrome P450 (CYP) competitive inhibition screen to assess the molecule's potential as a metabolic "perpetrator" in drug interactions.

Key Chemical Properties:

  • Molecular Formula: C₁₀H₉NO · HCl

  • Solubility: Highly soluble in water (due to HCl salt form) and polar organic solvents (DMSO, Methanol).

  • Fluorescence: pH-dependent emission; protonated form typically exhibits bathochromic shifts and intensity modulation compared to the neutral base.

Material Preparation

Safety Precaution: 7-Methoxyquinoline is an irritant. Handle with PPE (gloves, goggles) in a fume hood.

2.1 Stock Solution Preparation

The hydrochloride salt is hygroscopic. Precise weighing requires desiccated storage.

ComponentConcentrationSolventStorageStability
Primary Stock 10 mMDMSO (Anhydrous)-20°C6 Months
Working Stock A 100 µMddH₂O4°C1 Week
Working Stock B 1 mMPhosphate Buffer (pH 7.4)FreshDaily Use

Note on Salt Form: The HCl salt dissociates in aqueous media. Ensure buffers possess sufficient capacity (≥50 mM) to maintain pH when adding high concentrations of the salt.

Protocol A: pH-Dependent Fluorescence Titration

Objective: To characterize the fluorometric response of 7-Methoxyquinoline to pH changes and determine the apparent pKa of the quinoline nitrogen.

3.1 Experimental Principle

The quinoline ring nitrogen can be protonated. The neutral species and the protonated cation have distinct electronic states, resulting in a shift in excitation/emission maxima and quantum yield. This assay quantifies that transition.[1]

3.2 Reagents
  • Universal Buffer Series: Citrate-Phosphate-Borate buffer system adjusted to pH range 3.0 – 10.0 (0.5 pH unit increments).

  • 7-Methoxyquinoline Working Stock A (100 µM).

3.3 Workflow Steps
  • Buffer Aliquoting: Dispense 198 µL of each pH buffer into a black 96-well flat-bottom plate.

  • Spike: Add 2 µL of Working Stock A to each well (Final Conc: 1 µM).

  • Mixing: Orbital shake for 30 seconds at 300 rpm.

  • Scan: Perform a 3D Fluorescence Scan (Excitation: 300–400 nm; Emission: 400–550 nm) to identify peak shifts.

    • Typical Excitation: ~360 nm

    • Typical Emission: ~430 nm (Neutral) vs. ~450+ nm (Protonated)

  • Read: Measure Fluorescence Intensity (RFU) at the optimal Ex/Em for both species.

3.4 Data Visualization (Workflow)

Fluorescence_Protocol Start Start: Stock Prep Add_Cpd Spike 7-Methoxyquinoline (Final: 1 µM) Start->Add_Cpd Buffer Buffer Series (pH 3.0 - 10.0) Plate 96-Well Plate (Black, Flat Bottom) Buffer->Plate Plate->Add_Cpd 198 µL Buffer Read Fluorescence Read Ex: 360nm / Em: 430-450nm Add_Cpd->Read Incubate 5 min Data Sigmoidal Fit Calculate pKa Read->Data

Figure 1: Workflow for pH-dependent fluorescence characterization. The shift in fluorescence intensity is plotted against pH to derive the pKa.

Protocol B: CYP450 Competitive Inhibition Screen

Objective: To evaluate if 7-Methoxyquinoline acts as an inhibitor of CYP2D6, a major drug-metabolizing enzyme, using a standard fluorogenic substrate.

4.1 Experimental Principle

This assay uses a "probe substrate" (e.g., AMMC) that becomes fluorescent upon metabolism by CYP2D6. If 7-Methoxyquinoline binds to the enzyme (as a substrate or inhibitor), it will decrease the metabolic turnover of the probe, reducing the fluorescence signal.

4.2 Reagents & System
  • Enzyme: Recombinant Human CYP2D6 Baculosomes.

  • Probe Substrate: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 7-Methoxyquinoline HCl (Serial dilutions: 0.1 µM – 100 µM).

  • Positive Control: Quinidine (Potent CYP2D6 inhibitor).

4.3 Step-by-Step Methodology
  • Enzyme Mix Prep: Dilute CYP2D6 microsomes in Potassium Phosphate Buffer (100 mM, pH 7.4) to 2x concentration.

  • Compound Plating: Add 10 µL of 7-Methoxyquinoline serial dilutions (5x conc) to a black 96-well plate.

  • Enzyme Addition: Add 20 µL of Enzyme Mix to the wells. Incubate at 37°C for 10 minutes (Pre-incubation allows for potential mechanism-based inhibition).

  • Substrate/Cofactor Start: Initiate reaction by adding 20 µL of Substrate/NADPH mix (Final Volume: 50 µL).

  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes at 37°C.

    • AMMC Settings: Ex 390 nm / Em 460 nm.

  • Termination (Optional): Stop reaction with 50 µL Acetonitrile if using endpoint reading.

4.4 Mechanism of Action Diagram

CYP_Inhibition cluster_result Assay Readout CYP CYP2D6 Enzyme (Active Site) Product Metabolite (Highly Fluorescent) CYP->Product Metabolism (NADPH Dependent) Probe Probe Substrate (Non-Fluorescent) Probe->CYP Binding Signal Fluorescence Signal Product->Signal Increases Inhibitor 7-Methoxyquinoline (Test Compound) Inhibitor->CYP Competitive Binding Inhibitor->Signal Decreases (Inhibition)

Figure 2: Competitive inhibition mechanism. 7-Methoxyquinoline competes with the probe substrate for the CYP2D6 active site, reducing the generation of the fluorescent metabolite.

Data Analysis & Validation
5.1 Calculation of IC50 (Inhibition)

Calculate the percent inhibition for each concentration relative to the "No Inhibitor" (DMSO) control:



Fit the data to a 4-parameter logistic equation (Hill Slope) to determine the IC50.

5.2 pKa Determination (Fluorescence)

Plot Mean Fluorescence Intensity (MFI) vs. pH. The inflection point of the sigmoidal curve represents the apparent pKa.

ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5Check pipetting precision or signal-to-noise ratio.
Positive Control Quinidine IC50 ~ 0.1 µMVerify enzyme activity and cofactor freshness.
Solubility No precipitate at 100 µMEnsure DMSO < 1% final concentration.
References
  • PubChem. 7-Methoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[2][3][4] Available at: [Link][5][6]

  • Sciforum. Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Available at: [Link]

Sources

Application Note: 7-Methoxyquinoline Hydrochloride as a Fluorescent Probe for Lysosomal Trapping and pH Partitioning Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the use of 7-Methoxyquinoline Hydrochloride (7-MQ HCl) in mammalian cell culture. While often utilized as a chemical intermediate, 7-MQ HCl possesses distinct physicochemical properties—specifically a weakly basic nitrogen and intrinsic fluorescence—that make it a valuable model compound for lysosomotropism (ion trapping) and a pH-sensitive fluorescent probe .

This guide moves beyond simple handling to provide a mechanistic framework for using 7-MQ HCl to study intracellular drug distribution, lysosomal acidification defects, and off-target accumulation of quinoline-scaffold therapeutics.

Scientific Background & Mechanism[1][2][3][4]

Chemical Identity & Properties[2][5][6]
  • Compound: 7-Methoxyquinoline Hydrochloride

  • CAS: 17268-36-7 (HCl salt) / 4964-76-5 (Free base)

  • Solubility: Highly soluble in water (HCl salt); Free base soluble in DMSO/Ethanol.

  • Fluorescence: Excitation

    
    ; Emission 
    
    
    
    (Blue/Cyan).
  • pKa:

    
     (Quinoline ring nitrogen).
    
Mechanism of Action: Lysosomal Ion Trapping

The utility of 7-MQ in cell culture is driven by the Ion Trapping Theory . As a lipophilic weak base, the uncharged species of 7-MQ can freely permeate the plasma membrane. However, upon entering acidic organelles (lysosomes/endosomes, pH 4.5–5.0), the basic nitrogen becomes protonated (


).

The charged species (


) is membrane-impermeable and becomes "trapped" inside the organelle. This accumulation leads to a concentration of the fluorophore up to 100-1000x higher than the cytosol, allowing for visualization of acidic compartments without the need for immunolabeling.

IonTrapping cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) MQ_Out 7-MQ (Uncharged) MQ_Cyto 7-MQ (Uncharged) MQ_Out->MQ_Cyto Passive Diffusion (Lipophilic) MQ_Lyso 7-MQH+ (Charged & Trapped) FLUORESCENT MQ_Cyto->MQ_Lyso Diffusion MQ_Lyso->MQ_Cyto Impermeable (Blocked)

Figure 1: Mechanism of Lysosomotropic Accumulation. The neutral 7-MQ crosses membranes but becomes protonated and trapped in the acidic lysosome, leading to high fluorescence.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: The HCl salt is water-soluble, but preparing a stock in DMSO ensures long-term stability and sterility.

ComponentConcentrationSolventStorageStability
Stock Solution 50 mMDMSO (Anhydrous)-20°C6 Months
Working Solution 10 - 100 µMPBS or MediaFresh< 24 Hours

Steps:

  • Weigh 19.5 mg of 7-Methoxyquinoline HCl (MW: 195.65 g/mol ).

  • Dissolve in 2.0 mL of sterile DMSO to create a 50 mM Stock.

  • Aliquot into light-protected (amber) tubes to prevent photobleaching.

Protocol B: Live Cell Imaging of Lysosomal Accumulation

Target Audience: Researchers studying autophagy, lysosomal volume, or drug-drug interactions.

Materials:

  • Adherent cells (e.g., HeLa, MCF-7, HEK293) on glass-bottom dishes.

  • Fluorescence Microscope (DAPI/BFP filter set).

  • Reagents: 7-MQ Stock (50 mM), Hoechst 33342 (Nuclear counterstain).

Workflow:

  • Seeding: Plate cells at 60-70% confluency 24 hours prior to the experiment.

  • Dosing:

    • Dilute 7-MQ Stock to 50 µM in pre-warmed culture media (serum-free preferred to reduce protein binding).

    • Optional: Add Hoechst 33342 (1 µg/mL) for nuclear colocalization.

  • Incubation: Incubate cells for 30–60 minutes at 37°C / 5% CO₂.

    • Note: Longer incubation (>2 hrs) may cause lysosomal swelling (vacuolization) due to osmotic pressure from the trapped base.

  • Washing:

    • Aspirate media.

    • Wash 3x with warm HBSS or PBS (pH 7.4).

    • Critical: Keep cells in HBSS for imaging. Do not fix cells (fixation dissipates the pH gradient, causing probe leakage).

  • Imaging:

    • Channel 1 (7-MQ): Excitation 340 nm / Emission 420 nm (Blue).

    • Channel 2 (Nucleus): Standard DAPI settings.

    • Observation: Look for punctate cytoplasmic staining (lysosomes) excluding the nucleus.

Workflow Start Seed Cells (Glass Bottom Dish) Treat Treat with 50 µM 7-MQ (30-60 min, 37°C) Start->Treat Wash Wash 3x HBSS (Do NOT Fix) Treat->Wash Image Live Imaging (Ex: 340nm / Em: 420nm) Wash->Image

Figure 2: Step-by-step workflow for live-cell lysosomal imaging using 7-Methoxyquinoline.

Protocol C: Cytotoxicity Screening (Safety Profiling)

Rationale: Before using 7-MQ as a probe, its non-toxic window must be established for the specific cell line.

  • Seed: 5,000 cells/well in a 96-well plate.

  • Treat: Apply serial dilutions of 7-MQ (0, 10, 50, 100, 500 µM) for 24 hours.

  • Readout: Perform MTT or CCK-8 assay.

  • Analysis: Calculate IC50. Typically, 7-MQ is well-tolerated up to 100 µM for short exposures (<4 hours).

Data Analysis & Interpretation

When analyzing the fluorescence data, use the following criteria to validate the signal specificity:

ObservationInterpretationMechanistic Cause
Punctate Blue Signal Specific Lysosomal Trapping 7-MQH+ accumulation in acidic vesicles.
Diffuse Cytoplasmic Signal Lysosomal Leakage / pH Neutralization Loss of pH gradient or lysosomal membrane permeabilization (LMP).
Nuclear Signal Non-specific Binding DNA intercalation (rare with 7-MQ, common with other quinolines).
Signal Loss with NH₄Cl Validation of Mechanism NH₄Cl neutralizes lysosomal pH, releasing the trapped probe.

Validation Control: To prove the signal is pH-dependent, treat stained cells with 50 µM Chloroquine or 10 mM NH₄Cl . The punctate 7-MQ fluorescence should disappear within minutes as the lysosomal pH rises.

References

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 829–852. Link

  • de Duve, C., et al. (1974). Lysosomotropic agents. Biochemical Pharmacology, 23(18), 2495-2531. Link

  • PubChem. 7-Methoxyquinoline Hydrochloride Compound Summary. National Library of Medicine. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (General reference for Quinoline fluorescence properties). Link

Disclaimer: This protocol is for research use only. 7-Methoxyquinoline is a chemical reagent, not a drug approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 7-Methoxyquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 7-Methoxyquinoline Hydrochloride presents a classic organic chemistry dilemma: the choice between raw material availability (Skraup synthesis) and regiochemical purity (Nucleophilic substitution).

For high-yield optimization required in drug development (e.g., antimalarial or kinase inhibitor precursors), Route A (Nucleophilic Substitution) is the superior choice. It eliminates the difficult separation of the 5-methoxy isomer inherent to the Skraup method. However, this guide covers optimization for both routes to accommodate your specific starting material inventory.

Decision Matrix: Selecting Your Protocol

RouteSelection Start Start: Select Precursor Q1 Is 7-Hydroxyquinoline or 7-Chloroquinoline available? Start->Q1 RouteA ROUTE A: Nucleophilic Substitution (Recommended) Q1->RouteA Yes RouteB ROUTE B: Skraup Cyclization (Traditional) Q1->RouteB No (Only 3-Anisidine) OutcomeA High Regiopurity (>99%) High Yield (85-95%) No Isomer Separation RouteA->OutcomeA OutcomeB Isomer Mixture (5- & 7-) Moderate Yield (40-60%) Requires Column/Crystallization RouteB->OutcomeB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and purity requirements.

Route A: Nucleophilic Substitution (High-Purity Protocol)

Principle: This method utilizes the


 or 

-alkylation mechanism. It guarantees the substituent is at the 7-position, bypassing the regioselectivity issues of cyclization.
Protocol 1: O-Methylation of 7-Hydroxyquinoline

Target Yield: 90-95% | Purity: >99%

  • Deprotonation:

    • Dissolve 7-hydroxyquinoline (1.0 eq) in anhydrous DMF.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Critical: Allow

      
       evolution to cease completely (approx. 30-45 mins). Incomplete deprotonation leads to lower yields.
      
  • Alkylation:

    • Add MeI (Iodomethane, 1.1 eq) or Dimethyl Sulfate dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Work-up:

    • Quench with ice water. The product often precipitates as a solid.

    • If oil forms: Extract with EtOAc, wash with brine (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
Protocol 2: Methoxylation of 7-Chloroquinoline

Target Yield: 80-90%

  • Reagent Prep: Prepare a 25% wt solution of NaOMe in MeOH.

  • Reaction:

    • Dissolve 7-chloroquinoline in DMF (or use neat MeOH if sealed vessel).

    • Add NaOMe (2.0 eq).

    • Heat to reflux (or 100°C in DMF). Note: Aryl chlorides are sluggish; high temp is required.

  • Monitoring: Track disappearance of starting material via TLC (EtOAc/Hex 1:1).

Route B: Skraup Synthesis (Optimization & Troubleshooting)

Context: If you must start from 3-methoxyaniline (m-anisidine) , you will face the "Isomer Problem." The meta-substituent directs cyclization to both the ortho (5-isomer) and para (7-isomer) positions.

Regioselectivity Ratio: Typically 2:1 favoring the 7-isomer due to steric hindrance at the crowded 5-position.

Optimized Skraup Protocol (Modified)

To minimize "tar" formation (polymerization of acrolein) and maximize yield:

  • Reagents: 3-methoxyaniline (1 eq), Glycerol (3 eq), Nitrobenzene (oxidant, 0.5 eq), conc.

    
    .
    
  • The "Moderator" Addition: Add Ferrous Sulfate (

    
    )  or Boric Acid . This controls the violence of the reaction.
    
  • Temperature Ramp (Critical):

    • Do not blast to 140°C immediately.

    • Ramp 1: Hold at 100°C for 1 hour (Acrolein formation).

    • Ramp 2: Slowly increase to 140°C for cyclization.

  • Isomer Separation:

    • The crude oil will contain both 5-methoxy and 7-methoxy isomers.

    • Purification: Flash chromatography is required.

    • Stationary Phase: Silica Gel.[1][2][3]

    • Mobile Phase: Gradient 10%

      
       30% EtOAc in Hexanes. The 5-isomer typically elutes first (less polar due to shielding).
      

Hydrochloride Salt Formation (The Final Step)

Converting the free base to the HCl salt improves stability but introduces hygroscopicity issues.

Workflow:

  • Dissolve the free base (7-methoxyquinoline) in Anhydrous Diethyl Ether or Dichloromethane (DCM) .

  • Acid Addition:

    • Option A (Gas): Bubble dry HCl gas through the solution.

    • Option B (Solution - Preferred): Add 4M HCl in Dioxane or TMSCl/MeOH dropwise at 0°C.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.

  • Filtration: Filter under

    
     to avoid moisture absorption.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Troubleshooting & FAQs

Issue 1: Low Yield in Skraup Reaction

Symptom: Black tar formation, yield <30%. Root Cause: Polymerization of acrolein before it reacts with the aniline. Fix:

  • Dilution: Increase the volume of acid/solvent.

  • Slow Addition: Pre-mix aniline and glycerol; add sulfuric acid dropwise.

  • Oxidant: Switch from Nitrobenzene to Iodine (

    
    )  or Sodium m-nitrobenzenesulfonate  (water-soluble, easier workup).
    
Issue 2: Pink/Brown Discoloration of HCl Salt

Symptom: White solid turns pink upon storage. Root Cause: Oxidation of the quinoline ring (formation of quinoline-N-oxides or quinones) triggered by light and moisture. Fix:

  • Store in amber vials.

  • Flush headspace with Argon.

  • Recrystallize from Ethanol/Ether to remove oxidation products.

Issue 3: Cannot Separate 5- and 7-Isomers

Symptom: Single spot on TLC or overlapping HPLC peaks. Fix:

  • Change Solvent: Switch TLC/Column solvent to Toluene/Acetone (9:1) . This often provides better separation factors (

    
    ) for quinoline isomers than EtOAc/Hex.
    
  • Crystallization: The 7-methoxy isomer HCl salt often crystallizes more readily than the 5-isomer. Try fractional crystallization from absolute ethanol.

Quantitative Data Summary
ParameterSkraup Route (Standard)Skraup (Optimized)Nucleophilic Sub. (Route A)
Precursor 3-Methoxyaniline3-Methoxyaniline +

7-Hydroxy/Chloroquinoline
Yield (Crude) 40-50%60-70%85-95%
Regioselectivity ~60:40 (7:5 mixture)~70:30 (7:5 mixture)>99% (7-isomer)
Purification Load High (Column req.)High (Column req.)Low (Recrystallization)

References

  • Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[4]

  • Musser, J. H., et al. (1987). Synthesis of 7-methoxyquinoline derivatives via nucleophilic substitution. Journal of Medicinal Chemistry, 30(1), 62-67.
  • CN Patent 111440118A. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.[5] (Demonstrates industrial scale-up logic for methoxy-quinolines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Song, Z., et al. (2025).[6] Optimization of Skraup reaction conditions for substituted quinolines. ResearchGate Preprints. (Context on modern catalyst use).

Sources

Technical Support Center: Troubleshooting the Synthesis of 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methoxyquinoline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-methoxyquinoline?

The two most prevalent methods for synthesizing the quinoline core of 7-methoxyquinoline are variations of classical named reactions:

  • Skraup Synthesis: This involves the reaction of 3-methoxyaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid. The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline derivative.[1][2]

  • Doebner-von Miller Reaction: This is a more general approach where an α,β-unsaturated carbonyl compound (like acrolein or crotonaldehyde) reacts with an aniline derivative in the presence of an acid catalyst.[3][4]

An alternative route involves the methylation of 7-hydroxyquinoline, which avoids the construction of the quinoline ring system and its associated side reactions.

Q2: My reaction mixture is turning into a thick, dark tar. What is causing this and how can I prevent it?

This is a very common issue, particularly in Skraup and Doebner-von Miller syntheses.

Root Cause: The primary culprit is the polymerization of the acrolein intermediate (or other α,β-unsaturated carbonyl compounds) under the harsh acidic and high-temperature conditions of the reaction.[5][6][7]

Troubleshooting Strategies:

  • Temperature Control: The Skraup reaction is notoriously exothermic and can become violent.[1][8][9] It is crucial to control the reaction temperature diligently. Gentle initial heating should be followed by careful management of the exothermic phase.

  • Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor by extending it over a longer period, thus preventing localized overheating and reducing charring.[7][9]

  • Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hot spots where polymerization can initiate.

  • Biphasic Solvent System (for Doebner-von Miller): To minimize the self-polymerization of the α,β-unsaturated carbonyl compound, consider a two-phase solvent system. This sequesters the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an aqueous acidic phase, reducing its tendency to polymerize.[6]

Q3: I'm observing the formation of an unexpected isomer along with my 7-methoxyquinoline. Why is this happening?

When starting with 3-methoxyaniline, the electrophilic cyclization step can occur at two different positions on the aromatic ring, leading to the formation of regioisomers.

Root Cause: The cyclization can proceed to either the C2 or C4 position relative to the methoxy group on the aniline ring. This results in the formation of both 7-methoxyquinoline and 5-methoxyquinoline. The ratio of these isomers is influenced by both electronic and steric factors.[10]

Mitigation Strategies:

  • Reaction Conditions Optimization: Systematically varying the acid catalyst (type and concentration), solvent, and temperature can influence the regioselectivity of the cyclization. A Design of Experiments (DoE) approach can be highly effective in finding the optimal conditions to favor the formation of the desired 7-methoxy isomer.

  • Alternative Synthetic Routes: If isomeric contamination remains a significant issue, consider alternative strategies that offer greater regiocontrol, such as those involving precursors where the cyclization is less ambiguous.

Q4: My final product seems to contain a significant amount of a partially hydrogenated impurity. What is this and how can I avoid it?

This impurity is likely a dihydro- or tetrahydroquinoline derivative.

Root Cause: The final step in both the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2][6] If the oxidizing agent is not efficient enough, is used in an insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be present in the final product.

Preventative Measures:

  • Sufficient Oxidizing Agent: Ensure that the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) is used in a stoichiometric excess to drive the aromatization to completion.[6]

  • Choice of Oxidant: Some oxidizing agents are more effective than others. While nitrobenzene is common, other reagents can be explored if incomplete oxidation is a persistent issue.

Q5: I suspect the methoxy group is being cleaved during the reaction. Is this possible and how can I prevent it?

Yes, demethylation is a potential side reaction under the strongly acidic conditions of the synthesis.

Root Cause: The ether linkage of the methoxy group can be susceptible to cleavage by strong acids, particularly at elevated temperatures, leading to the formation of 7-hydroxyquinoline.

Troubleshooting Steps:

  • Milder Acid Catalysts: Explore the use of milder Brønsted or Lewis acids to see if the reaction can proceed without causing significant demethylation.

  • Temperature Control: Avoid excessive heating, as this will accelerate the rate of demethylation.

  • Protecting Groups: In some cases, it may be necessary to protect the hydroxyl group in a precursor and then deprotect it after the quinoline ring has been formed. However, this adds steps to the synthesis.

II. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in 7-Methoxyquinoline Hydrochloride synthesis.

TroubleshootingWorkflow Start Start: Crude Product Analysis (TLC, LC-MS, NMR) LowYield Low Yield / Tar Formation Start->LowYield Problem? Impurity Impurity Detected Start->Impurity Problem? TempControl Optimize Temperature: - Gradual heating - Monitor exotherm LowYield->TempControl Yes Isomer Isomeric Impurity (e.g., 5-Methoxyquinoline) Impurity->Isomer Type? Hydrogenated Partially Hydrogenated (Dihydro/Tetrahydroquinoline) Impurity->Hydrogenated Type? Demethylated Demethylated Product (7-Hydroxyquinoline) Impurity->Demethylated Type? Moderator Add Moderator: - Ferrous Sulfate (FeSO4) TempControl->Moderator Stirring Improve Stirring: - Ensure homogeneity Moderator->Stirring Biphasic Use Biphasic System: (Doebner-von Miller) - Toluene/H2O Stirring->Biphasic Purification Purification: - Steam Distillation - Column Chromatography - Recrystallization Biphasic->Purification OptimizeConditions Optimize Conditions: - Acid catalyst - Solvent - Temperature Isomer->OptimizeConditions IncreaseOxidant Increase Oxidant: - Ensure stoichiometric excess Hydrogenated->IncreaseOxidant MilderConditions Use Milder Conditions: - Milder acid - Lower temperature Demethylated->MilderConditions OptimizeConditions->Purification IncreaseOxidant->Purification MilderConditions->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of 7-Methoxyquinoline

This protocol incorporates a moderating agent to control the exothermic reaction.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charge Reactants: To the flask, add 3-methoxyaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (2.5 eq) dropwise through the dropping funnel. Maintain a controlled rate of addition to manage the initial exotherm.

  • Heating: Once the acid addition is complete, gently heat the reaction mixture to initiate the reaction. The temperature should be carefully monitored.

  • Oxidant Addition: After the initial reaction subsides, add the oxidizing agent (e.g., nitrobenzene, 1.2 eq).

  • Reflux: Heat the mixture to reflux and maintain for the duration of the reaction (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture and carefully dilute with water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution.

    • Perform a steam distillation to separate the crude 7-methoxyquinoline from the tarry residue.

    • Extract the distillate with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

  • Salt Formation: Dissolve the purified 7-methoxyquinoline in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in the same solvent to precipitate 7-Methoxyquinoline Hydrochloride. Collect the solid by filtration and dry.

Protocol 2: Analysis of Isomeric Purity by HPLC

This protocol provides a general method for assessing the ratio of 7-methoxyquinoline to 5-methoxyquinoline.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.

  • Analysis: The two isomers should have different retention times, allowing for their quantification by peak area integration.

IV. Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation
ParameterIssueRecommended ActionExpected Outcome
Temperature High temperatures lead to increased tar formation and potential demethylation.Maintain the lowest effective temperature and control the exotherm.Reduced polymerization and preservation of the methoxy group.
Acid Concentration High acid concentration can promote polymerization and demethylation.Titrate the acid concentration to find an optimal balance between reaction rate and side reactions.Improved yield and purity.
Oxidizing Agent Stoichiometry Insufficient oxidant results in incomplete aromatization.Use a stoichiometric excess of the oxidizing agent.Complete conversion to the desired aromatic quinoline.

V. Mechanistic Insights

The formation of regioisomers in the synthesis of 7-methoxyquinoline from 3-methoxyaniline is a key challenge. The following diagram illustrates the two competing cyclization pathways.

Regioselectivity Intermediate Cyclization Intermediate PathwayA Pathway A: Electrophilic attack at C2 Intermediate->PathwayA PathwayB Pathway B: Electrophilic attack at C4 Intermediate->PathwayB ProductA 5-Methoxyquinoline (Undesired Isomer) PathwayA->ProductA ProductB 7-Methoxyquinoline (Desired Product) PathwayB->ProductB

Caption: Competing cyclization pathways leading to isomeric products.

VI. References

  • Geocities.ws. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Gantala, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed an anomaly in your 7-Methoxyquinoline Hydrochloride (7-MQ·HCl) solutions—perhaps a shift in retention time, a new impurity peak, or a subtle darkening of the solution.

7-Methoxyquinoline Hydrochloride is a bicyclic aromatic compound often used as a scaffold in medicinal chemistry or as a fluorophore. While the quinoline core is robust, the 7-methoxy substituent and the protonated nitrogen introduce specific vulnerabilities. In solution, this compound is not static; it is a dynamic system responsive to photons, pH, and oxidative stressors.

This guide moves beyond generic advice. We will dissect the why and how of degradation, providing you with the forensic tools to identify and prevent sample loss.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My clear aqueous solution of 7-MQ·HCl has turned a pale yellow/brown over 48 hours. Is this significant?

A: Yes. This is the hallmark of oxidative photodegradation .

  • The Cause: Quinolines are photosensitizers. Upon exposure to ambient light (especially UV-A/Blue spectrum), the excited quinoline ring can generate singlet oxygen (

    
    ) or radical species. This attacks the electron-rich aromatic system, leading to the formation of N-oxides  or complex polymeric quinone-like species (chromophores), which are highly colored even at trace ppm levels.
    
  • The Fix: Immediate light protection is non-negotiable. Wrap vials in aluminum foil or use amber glassware. If the color change is visible, purity has likely dropped by >0.5%.

Q2: I see a new peak at a shorter retention time (RRT ~0.8) on my HPLC. What is it?

A: This is likely 7-Hydroxyquinoline (7-HQ) , resulting from demethylation .

  • The Mechanism: While ether linkages are generally stable, the protonated quinolinium ring (induced by the HCl salt) acts as an electron-withdrawing group, making the methoxy carbon slightly more susceptible to nucleophilic attack or acid-catalyzed cleavage over long periods or under thermal stress.

  • Confirmation: 7-HQ is more polar than 7-MQ, causing it to elute earlier on Reverse Phase (C18) columns. Check the UV spectrum; phenolic quinolines often show a bathochromic shift in basic mobile phases.

Q3: My solution precipitated upon adjusting the pH to 7.4. Did the compound degrade?

A: Likely not. This is salt disproportionation , not chemical degradation.

  • The Science: 7-Methoxyquinoline is a weak base (

    
    ). The Hydrochloride salt is soluble in water because it is ionized (
    
    
    
    ). As you raise the pH to 7.4 (
    
    
    ), you deprotonate the nitrogen, generating the free base . The free base is significantly less soluble in aqueous media and will precipitate.
  • Action: If you need a neutral pH, you must add a co-solvent (e.g., 10-20% DMSO or Methanol) to maintain solubility of the free base.

Part 2: Mechanisms of Degradation

To control stability, we must understand the pathways. The three enemies of 7-MQ·HCl are Light , Oxygen , and Demethylation .

Photolytic Oxidation (The Primary Threat)

The most rapid degradation pathway for quinolines in solution is photolysis.

  • Pathway: Absorption of UV light

    
     Excited Triplet State 
    
    
    
    Energy transfer to dissolved Oxygen
    
    
    Singlet Oxygen (
    
    
    ).
  • Product: 7-Methoxyquinoline N-oxide . The nitrogen atom is the site of highest electron density and is easily oxidized. Further irradiation can lead to ring-opening reactions.

Hydrolytic Demethylation
  • Condition: High temperature + Acidic pH.

  • Pathway: Acid-catalyzed cleavage of the ether bond.

  • Product: 7-Hydroxyquinoline + Methyl Chloride (trace).

Visualization: Degradation Pathways

DegradationPathways cluster_legend Legend MQ 7-Methoxyquinoline (Intact API) Excited Excited Triplet State [T1] MQ->Excited UV Light (hν) HQ 7-Hydroxyquinoline (Demethylated) MQ->HQ H+ / Heat (Hydrolysis) Precip Free Base Precipitate MQ->Precip pH > 6.6 (Disproportionation) NOxide 7-Methoxyquinoline N-Oxide Excited->NOxide + O2 (Oxidation) key1 Primary Degradation key2 Physical Change

Caption: Primary degradation and physical instability pathways for 7-Methoxyquinoline HCl.

Part 3: Experimental Protocols (Forced Degradation)

To validate your analytical method, you must perform forced degradation studies.[1][2] This ensures your HPLC method can resolve the API from its impurities.

Protocol 1: Photostability (Stress Test)
  • Objective: Generate N-oxide impurities.

  • Step 1: Prepare a 1 mg/mL solution of 7-MQ·HCl in water.[3][4]

  • Step 2: Split into two quartz vials. Wrap one in foil (Dark Control).

  • Step 3: Expose the unwrapped vial to a UV source (e.g., Xenon lamp or ICH Q1B compliant chamber) for 24 hours (approx. 1.2 million lux hours).[4]

  • Step 4: Analyze both via HPLC.

  • Expectation: 5-10% degradation in the exposed sample; <0.1% in control.

Protocol 2: Acid/Base Hydrolysis
  • Objective: Test ether stability.

  • Step 1: Prepare 1 mg/mL 7-MQ·HCl in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

  • Step 2: Heat at 60°C for 4 hours.

  • Step 3: Neutralize samples to pH 3-4 (to match mobile phase) before injection.

  • Expectation:

    • Acid:[2][4][5] Minimal degradation (ether is relatively stable). Trace 7-HQ may appear.

    • Base: Check for precipitation immediately. If soluble (low conc.), degradation is slow.

Part 4: Analytical Methodologies (HPLC)

You cannot fix what you cannot measure. A standard C18 method is sufficient, but pH control is critical due to the basic nitrogen.

Recommended HPLC Conditions:

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for moderately polar heterocycles.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic pH ensures 7-MQ remains protonated (

), preventing peak tailing caused by silanol interactions.
Mobile Phase B Acetonitrile (ACN)Strong eluent for organic impurities.
Gradient 5% B to 95% B over 10 minsCaptures polar degradants (7-HQ) and non-polar oxidation products.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nm (primary) & 320 nm254 nm for universal aromatic detection; 320 nm is specific to the quinoline core conjugation.
Column Temp 30°CMaintains reproducibility.
Troubleshooting Decision Tree

Troubleshooting Start Start: Observed Issue IssueType What is the symptom? Start->IssueType Color Solution Color Change (Yellow/Brown) IssueType->Color Purity New HPLC Peak IssueType->Purity Precip Precipitation IssueType->Precip LightCheck Was it exposed to light? Color->LightCheck RTCheck Retention Time (RT)? Purity->RTCheck pHCheck Is pH > 6.5? Precip->pHCheck Oxidation Diagnosis: Photodegradation (N-Oxide formation) LightCheck->Oxidation Yes EarlyElute Earlier than API (More Polar) RTCheck->EarlyElute LateElute Later than API (Less Polar) RTCheck->LateElute Demethyl Diagnosis: 7-Hydroxyquinoline (Demethylation) EarlyElute->Demethyl Dimer Diagnosis: Coupling/Dimerization LateElute->Dimer FreeBase Diagnosis: Free Base Insolubility (Not Degradation) pHCheck->FreeBase Yes

Caption: Diagnostic logic flow for identifying 7-Methoxyquinoline solution issues.

References

  • Photodegradation of Fluoroquinolones (Mechanistic Analog): Hubicka, U., et al. (2013). "Photodegradation of moxifloxacin in solution: Kinetics and identification of photoproducts." Journal of Pharmaceutical and Biomedical Analysis. (Provides foundational mechanism for quinoline N-oxidation and ring stability).

  • General Forced Degradation Guidelines: Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. (Standard protocols for Acid/Base/Oxidative stress).

  • Quinoline Chemistry & Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • HPLC Method Development for Impurities: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley. (Basis for the acidic mobile phase selection for basic analytes).

Sources

Preventing precipitation of 7-Methoxyquinoline Hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-7MQ-001 Subject: Preventing Precipitation of 7-Methoxyquinoline Hydrochloride in Biological Assays Status: Open / Guide Generated[1]

Executive Summary

You are encountering precipitation with 7-Methoxyquinoline Hydrochloride (7-MQ HCl) .[1] This is a common "solubility cliff" scenario encountered when transitioning a hydrophobic weak base salt from a stable stock solution into a neutral biological buffer.[1]

The root cause is rarely the compound's purity but rather a pH-driven disproportionation .[1] While the hydrochloride salt is water-soluble, the compound reverts to its hydrophobic "free base" form at physiological pH (7.4), causing it to crash out of solution.

This guide provides the mechanistic explanation, a validated preparation protocol, and a troubleshooting workflow to maintain solubility.

Module 1: The Physicochemical Root Cause

To prevent precipitation, you must understand the equilibrium governing 7-MQ.[1]

  • The Compound: 7-Methoxyquinoline is a weak base with a pKa of approximately 5.26 [1].[1]

  • The Salt: The Hydrochloride (HCl) form is protonated and highly soluble in water or DMSO.

  • The Trap: When you dilute the acidic HCl salt into a buffer at pH 7.4 , the environment is ~2 log units above the pKa.

  • The Result: The equilibrium shifts violently toward the uncharged free base , which has poor aqueous solubility. The "cloudiness" you see is the free base crystallizing.[1]

Visualizing the Solubility Cliff

The following diagram illustrates the mechanism of failure during the dilution step.

G Stock Stock Solution (DMSO/Water) Dilution Dilution into Assay Buffer (pH 7.4) Stock->Dilution Add to Buffer Protonated Protonated Form (7-MQ H+) Soluble Dilution->Protonated pH < 5.2 Deprotonated Free Base Form (7-MQ Neutral) Insoluble Dilution->Deprotonated pH > 5.2 (Physiological) Protonated->Deprotonated Equilibrium Shift at pH 7.4 Precipitate PRECIPITATION (Cloudy Well) Deprotonated->Precipitate Aggregation

Figure 1: The mechanism of precipitation. At pH 7.4, the equilibrium favors the insoluble free base form, leading to assay failure.

Module 2: Validated Preparation Protocol

Do not simply dilute 7-MQ HCl directly from a high-concentration DMSO stock into PBS.[1] This causes a "solvent shock" where the local concentration exceeds the solubility limit before mixing occurs.[1]

Protocol: The Intermediate Dilution Method

This method uses a "stepping stone" solvent system to prevent immediate crashing.[1]

Reagents Required:

  • 7-MQ HCl Powder[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • Intermediate Buffer: PBS adjusted to pH 6.0 (Optional but recommended) or Pure Water.[1]

Step-by-Step Workflow:

  • Master Stock Preparation (100 mM):

    • Dissolve 7-MQ HCl in 100% Anhydrous DMSO .

    • Critical: Do not use water for the master stock.[1] DMSO suppresses ionization issues during storage.[1]

    • Vortex vigorously until clear.[1]

  • The "Working" Dilution (10x Concentration):

    • Prepare a 10x working solution in a solvent that tolerates the transition.[1]

    • Recommended Vehicle: 5% DMSO in Water (or slightly acidic buffer, pH 5.5–6.0).[1]

    • Why? The lower pH keeps the compound protonated (soluble) while reducing the DMSO concentration before the final hit to the cells/enzyme.

  • Final Assay Addition:

    • Add the 10x Working Solution to your assay well (pH 7.4).[1]

    • Rapid Mixing: Do not let the droplet sit on the surface. Mix immediately.

    • The final dilution brings the compound to 1x.[1] While the pH is now 7.4, the compound is already dispersed, reducing the nucleation rate of crystals.

Module 3: Solubility Data & Limits

The following table summarizes the solubility behavior of Quinoline derivatives to help you set boundary conditions for your assay design [2, 3].

Solvent / MatrixSolubility StatusRisk LevelNotes
100% DMSO High (>100 mM)LowHygroscopic; keep sealed to prevent water uptake.[1]
Water (pH < 5) High (as HCl salt)LowStable, but acidic pH may harm sensitive proteins.[1]
PBS (pH 7.4) Very Low (< 100 µM) Critical The danger zone.[1] Free base dominates.[1]
PBS + 5% DMSO ModerateMediumDMSO cosolvent extends solubility window.[1]
Cell Media + Serum Moderate to HighLowSerum proteins (Albumin) bind 7-MQ, preventing precipitation.[1]
Module 4: Troubleshooting Workflow

If you still observe precipitation (cloudiness, OD spikes, or loss of potency), follow this diagnostic tree to isolate the variable.

Troubleshooting Start Issue: Visible Precipitate or Erratic Data CheckConc 1. Check Final Concentration Is it > 100 µM? Start->CheckConc ReduceConc Action: Titrate Down. Determine Solubility Limit. CheckConc->ReduceConc Yes CheckDMSO 2. Check DMSO Content Is Final DMSO < 1%? CheckConc->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 2-5% (If assay tolerates) CheckDMSO->IncreaseDMSO Yes (Too Low) CheckpH 3. Check Buffer pH Is pH fixed at 7.4? CheckDMSO->CheckpH No (Already High) AdjustpH Action: Lower pH to 6.5-6.8 (Or use Citrate Buffer) CheckpH->AdjustpH Yes CheckTemp 4. Check Temperature Did you freeze-thaw stock? CheckpH->CheckTemp No FreshStock Action: Sonicate Stock or Prepare Fresh CheckTemp->FreshStock Yes

Figure 2: Diagnostic logic for isolating precipitation causes.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the 7-MQ HCl stock if I see particles? A: Yes. 7-Methoxyquinoline is chemically stable.[1] If you see precipitate in the DMSO stock (often caused by water uptake from the air), sonicate at 40°C for 10 minutes. If it does not redissolve, the compound may have degraded or the DMSO is too "wet" [4].

Q: Why does it precipitate in PBS but not in my Cell Culture Media? A: Cell culture media usually contains Fetal Bovine Serum (FBS).[1] Serum albumin acts as a "sink," binding hydrophobic compounds (like the 7-MQ free base) and keeping them in pseudo-solution. In serum-free PBS, you lose this protective effect.[1]

Q: Can I use ethanol instead of DMSO? A: Generally, no.[1] While ethanol is less toxic to some cells, it evaporates rapidly, changing the concentration of your stock solution during the experiment. DMSO is the gold standard for its low vapor pressure and high solvency power [5].[1]

References
  • PubChem. (2025).[1][2] 7-Methoxyquinoline Compound Summary (CID 78666).[1] National Center for Biotechnology Information.[1] [Link]

  • NCBI Assay Guidance Manual. (2025). In Vitro Solubility Assays in Drug Discovery. Bethesda (MD): National Center for Biotechnology Information.[1] [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Contextual grounding on weak base solubility cliffs).

  • Waybright, T. J., et al. (2009).[1] Compound Preservation in DMSO: The Effects of Water Uptake and Freeze-Thaw Cycles. Journal of Biomolecular Screening. [Link][1]

  • Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][1][3]

Sources

Technical Support Center: Scaling Synthesis of 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up of 7-Methoxyquinoline Hydrochloride Ticket ID: SC-7MQ-HCl-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scale-Up Challenge

Scaling the synthesis of 7-Methoxyquinoline (7-MQ) presents a classic process chemistry dilemma: balancing the violent exotherm of the Skraup reaction with the subtle challenge of regioselectivity.

While the Modified Skraup Reaction (using m-anisidine) is the most atom-economical route, it inherently produces two isomers: the desired 7-methoxyquinoline (via cyclization at the sterically unhindered C6 position) and the undesired 5-methoxyquinoline (via cyclization at the hindered C2 position).

This guide addresses the three critical failure points in scale-up:

  • Thermal Runaway: Managing the Skraup exotherm.

  • Isomer Purification: Removing the persistent 5-methoxy impurity.

  • Salt Formation: Handling the hygroscopic Hydrochloride salt.[1]

Module 1: Reaction Engineering (The Modified Skraup)

Q: The reaction violently erupted during the 100g pilot run. How do I control the exotherm on a 1kg+ scale?

A: The "eruptive" nature of the classic Skraup reaction is caused by the simultaneous accumulation of acrolein (formed in situ from glycerol) and the sudden onset of the Michael addition. At scale, you must switch from an "all-in" approach to a Dosed-Controlled Modified Skraup .

The Protocol Adjustment: Do not mix all reagents at once. Use a "Moderator" (Ferrous Sulfate) and a Semi-Batch approach.

Step-by-Step Scale-Up Protocol (1.0 kg Basis):

  • The Heel (Reactor A): Charge the reactor with:

    • Sulfuric Acid (Conc. 98%): 4.0 kg (Acid acts as solvent and catalyst).

    • m-Anisidine: 1.0 kg (Limiting Reagent).

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 50 g (The Moderator). Crucial: This lowers the activation energy and prevents the "induction period" that leads to sudden runaways.

    • m-Nitrobenzenesulfonic acid (Sodium salt): 1.1 kg (The Oxidant). Safer than Nitrobenzene, which is toxic and explosive at high temps.

  • The Feed (Dosing Tank):

    • Glycerol: 2.5 kg.

  • The Process:

    • Heat Reactor A to 100°C .

    • Begin dosing Glycerol slowly over 4–6 hours .

    • Critical Control Point: Monitor internal temperature.[2] If

      
      , stop dosing immediately. The reaction is exothermic; use the glycerol feed rate to control the temperature, not just the jacket.
      
    • After dosing, reflux at 140–150°C for 2 hours to complete cyclization.

Why this works: Slow addition of glycerol limits the instantaneous concentration of acrolein, preventing the "accumulation-explosion" cycle.

Module 2: Regioselectivity & Purification

Q: I have 8% of the 5-methoxy isomer. Recrystallization isn't removing it. What now?

A: The 5-methoxy and 7-methoxy isomers have very similar boiling points, making distillation difficult. However, their molecular geometry affects their crystal packing and basicity.

The Isomer Logic:

  • 7-Methoxyquinoline: Linear, planar, packs well.

  • 5-Methoxyquinoline: "Kinked" due to the methoxy group nearing the ring nitrogen (peri-interaction). This makes the 5-isomer slightly less basic and more soluble in polar organic solvents.

Troubleshooting the Purification:

MethodEffectivenessScale-Up ViabilityNotes
Fractional Distillation LowMediumBoiling points are too close (

). Requires high vacuum and high reflux ratio.
Steam Distillation High (for Tar)HighRemoves the "black tar" polymer by-products but does not separate isomers well. Mandatory first step.
Selective Salt Formation Critical High The 7-isomer crystallizes preferentially as the HCl salt from anhydrous alcohols.

The "Double-Salt" Trick (If HCl fails): If direct HCl crystallization fails to drop the 5-isomer below 1%, use the Zinc Chloride method:

  • Dissolve crude oil in dilute HCl/Water.

  • Add

    
     solution (0.5 eq).
    
  • The 7-methoxyquinoline·ZnCl₂ complex precipitates first (less soluble). Filter this solid.[3]

  • Release the free base with

    
     and then form the HCl salt.
    

Module 3: Salt Formation & Polymorphism

Q: The final HCl salt is a sticky, hygroscopic gum. How do I get a free-flowing powder?

A: 7-Methoxyquinoline HCl is hygroscopic. "Gumming" occurs when water is present during salt formation or if the solvent retains too much moisture. You must use Anhydrous Conditions .

Correct Salt Formation Protocol:

  • Solvent Selection: Do NOT use Ethanol/Water. Use Anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate .

  • The Acid Source: Do NOT use aqueous Hydrochloric Acid (37%).

    • Preferred: Generate HCl in situ by adding Trimethylsilyl Chloride (TMSCl) to the alcohol solution (TMSCl + ROH

      
       HCl + TMS-OR).
      
    • Alternative: Use 4M HCl in Dioxane or Ether (commercially available).

Procedure:

  • Dissolve the purified Free Base (oil) in Anhydrous IPA (5 volumes).

  • Cool to 0–5°C.

  • Slowly add TMSCl (1.1 equivalents) or HCl/IPA solution.

  • Seed the reactor with authentic 7-Methoxyquinoline HCl crystals (if available).

  • Allow the slurry to age for 2 hours at 0°C.

  • Filter under Nitrogen (to prevent moisture uptake).

  • Dry in a vacuum oven at 40°C with

    
     desiccant.
    

Visualizing the Process Logic

Figure 1: Reaction Workflow & Isomer Control

G cluster_0 Reactants cluster_1 Modified Skraup Reactor cluster_2 Isomer Distribution cluster_3 Purification Anisidine m-Anisidine (Limiting Reagent) Reactor Cyclization (140°C, 4-6 hrs) Anisidine->Reactor Glycerol Glycerol (Slow Feed) Control Temp Control (<145°C) Glycerol->Control Dosing FeSO4 FeSO4 (Moderator) FeSO4->Reactor Isomer7 7-Methoxyquinoline (Major Product ~85%) Reactor->Isomer7 Isomer5 5-Methoxyquinoline (Impurity ~15%) Reactor->Isomer5 Control->Reactor Feed Rate Crystallization HCl Salt Crystallization Isomer7->Crystallization Isomer5->Crystallization Crystallization->Isomer5 Remains in Mother Liquor Final 7-MQ HCl (>99% Purity) Crystallization->Final Precipitate

Caption: Fig 1. Dosed-Controlled Skraup Synthesis. Note the critical temperature control loop governing the glycerol feed to prevent thermal runaway.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Palmer, M. H. (1962). "The Skraup Reaction: Formation of 5- and 7-Substituted Quinolines." Journal of the Chemical Society, 3645-3652.
  • Song, Z., et al. (2022). "Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline." Organic Process Research & Development, 26, 347–357.[4] (Provides modern safety protocols for exothermic quinoline cyclizations). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for anhydrous salt formation techniques).[3][5] Link

Sources

7-Methoxyquinoline Hydrochloride stability under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for 7-Methoxyquinoline Hydrochloride , a critical heterocyclic building block used in medicinal chemistry (e.g., antimalarial and kinase inhibitor scaffolds).

Part 1: Critical Storage Alerts (Immediate Triage)

Q: I just received my shipment. The vial contains a white powder, but the SDS says it can be an irritant. How do I handle it immediately?

A: Upon arrival, your immediate priority is moisture mitigation . 7-Methoxyquinoline Hydrochloride is a salt form of a nitrogenous heterocycle. Like many quinoline salts, it is hygroscopic .

  • Immediate Action: Do not open the vial until it has equilibrated to room temperature to prevent condensation.

  • Long-Term Storage: Transfer to a -20°C freezer. Ensure the container is tightly sealed with parafilm.

  • Desiccation: We strongly recommend storing the primary vial inside a secondary jar containing active desiccant (e.g., silica gel or Drierite™).

Q: My sample has turned from white to a faint yellow/beige. Is it degraded?

A: Not necessarily, but it indicates photo-oxidation or surface oxidation .

  • The Mechanism: Quinolines are electron-rich systems prone to N-oxidation and formation of quinolone-like impurities upon exposure to UV light and oxygen.

  • Verdict: If the color is faint, the bulk purity is likely still >98%. If it is dark brown or sticky, significant degradation or hydrolysis of the salt has occurred.

  • Prevention: Always use amber vials or wrap clear vials in aluminum foil.

Part 2: Solid State Stability & Handling

Q: The powder has become "sticky" or formed a gum. Can I still use it?

A: This is a classic sign of hygroscopic deliquescence . The HCl salt has absorbed enough atmospheric water to dissolve itself partially.

  • Impact: The molecular weight calculation will be incorrect due to excess water mass.

  • Recovery Protocol:

    • Dissolve the gum in a minimal amount of dry methanol.

    • Add diethyl ether or hexanes to precipitate the solid.

    • Filter and dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.

  • Usage Adjustment: If you must use the sticky solid immediately, you must determine the water content (Karl Fischer titration) or run a quantitative NMR (qNMR) to adjust your stoichiometry.

Q: What is the recommended storage matrix?

A: Refer to the Stability Decision Matrix below for optimal conditions.

StateConditionStability WindowNotes
Solid (Bulk) -20°C, Desiccated, Dark> 2 YearsBest for long-term banking.
Solid (Working) 4°C, Desiccated, Dark6 MonthsAllow to warm to RT before opening.
Solution (DMSO) -20°C, Sealed3 MonthsAvoid repeated freeze-thaw cycles.
Solution (Water) 4°C or -20°C< 24 HoursRisk of Hydrolysis/pH drift. Use immediately.

Part 3: Solution State Stability & Solvents

Q: Can I keep a stock solution in water?

A: We advise against long-term aqueous storage. While the Hydrochloride salt is water-soluble, the acidic environment generated by the protonated quinolinium ion (pH ~3-4 in unbuffered water) can catalyze slow demethylation or other hydrolytic pathways over weeks.

  • Best Practice: Prepare aqueous solutions fresh for biological assays.

  • Stock Solvent: Use DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol for stock solutions. DMSO stocks at 10-100 mM are stable at -20°C.

Q: I see a precipitate when I dilute my DMSO stock into cell culture media. Why?

A: This is "crashing out." While the HCl salt is hydrophilic, the 7-methoxyquinoline core is lipophilic.

  • The Fix:

    • Ensure your final DMSO concentration is < 0.5% (standard for cells).

    • If precipitation persists, sonicate the media at 37°C.

    • Check the pH of the media. If the media is very basic (pH > 8), you may be generating the free base (7-Methoxyquinoline), which is significantly less water-soluble than the HCl salt.

Part 4: Troubleshooting & Analytical Validation

Visualizing the Degradation Pathways

The following diagram illustrates the primary risks: Moisture (Hygroscopicity) and Light (Photo-oxidation).

StabilityPathways Start 7-Methoxyquinoline HCl (Crystalline White Solid) Sticky Deliquescent State (Sticky/Gum) Start->Sticky Absorption Oxidation N-Oxide Impurities (Yellow/Brown Color) Start->Oxidation Photo-oxidation Moisture Atmospheric Moisture (>60% RH) Light UV/Visible Light (Oxygen) Hydrolysis Hydrolysis Risk (pH Drift) Sticky->Hydrolysis Long-term Aqueous Action1 Store Desiccated (-20°C) Sticky->Action1 Prevention Action2 Amber Vials (Dark Storage) Oxidation->Action2 Prevention

Caption: Primary degradation vectors for 7-Methoxyquinoline HCl. Red paths indicate moisture risks; Yellow paths indicate light sensitivity.

Protocol: Rapid Purity Check (HPLC)

If you suspect degradation, run this standard QC protocol.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline extended conjugation).

Interpretation:

  • Main Peak: ~4-5 minutes (depending on flow rate).

  • Early Eluting Peak (RT ~1-2 min): Likely Quinoline-N-oxide derivatives (more polar).

  • Late Eluting Peak: Likely dimers or demethylated byproducts if stored in harsh conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link]

Technical Support Center: Advanced Purification Strategies for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: QUN-PUR-2024 Subject: Troubleshooting purification failures in N-heterocyclic synthesis

Introduction: The Quinoline Paradox

Quinoline derivatives are cornerstones of medicinal chemistry (e.g., antimalarials, kinase inhibitors), yet they present a distinct "purification paradox."[1] Their basic nitrogen atom (


) makes them prone to ionization, while their fused aromatic system confers high lipophilicity. This duality leads to three primary failure modes in the lab:
  • Silanol Tailing: Irreversible adsorption on silica gel.

  • Iso-dense Elution: Regioisomers (e.g., 6- vs. 7-substituted) that co-elute or co-crystallize.

  • Metal Retention: High affinity for Palladium (Pd) catalysts due to

    
     nitrogen coordination.
    

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: “My compound streaks from the baseline to the solvent front on TLC and column.”

The Mechanism of Failure

Standard silica gel is acidic (


). The basic nitrogen of the quinoline ring undergoes acid-base interaction with free silanol groups (

), forming a non-covalent bond that drags the compound (tailing).
The Solution: Competitive Binding

You must introduce a "sacrificial base" to the mobile phase that competes for these silanol sites.

Decision Matrix: Selecting the Right Modifier

ChromatographyLogic start START: Severe Tailing Observed check_amine Is the Quinoline a Primary/Secondary Amine? start->check_amine tea Add 1% Triethylamine (TEA) to Mobile Phase check_amine->tea No (Tertiary/Aryl) nh3 Use 1-2% NH4OH (aq) in DCM/MeOH check_amine->nh3 Yes (H-bonding active) check_sensitive Is compound base-sensitive? tea->check_sensitive Still Tailing? nh3->check_sensitive Still Tailing? alumina Switch to Neutral Alumina Stationary Phase check_sensitive->alumina Yes reverse Switch to Reverse Phase (C18) High pH Buffer (pH 10) check_sensitive->reverse No

Caption: Logic flow for mitigating basic nitrogen interaction with stationary phases.

Protocol: The "TEA-Pre-Wash" Technique

Adding TEA directly to the eluent can sometimes cause precipitation or baseline noise. A more robust method is column passivation .

  • Pack the silica column as usual.

  • Flush with 2 column volumes (CV) of Hexane:EtOAc (containing 5% TEA) .

  • Flush with 2 CV of pure starting eluent (to remove excess TEA).

  • Load sample and run. The silanols are now "capped" with TEA.

Module 2: Separating Regioisomers

Issue: “I cannot separate the 6-isomer from the 7-isomer; they appear as a single spot.”

The Science: Exploiting Crystal Lattice Energy

Regioisomers often have identical polarity (co-elution) but significantly different packing efficiencies in a crystal lattice. We can amplify these differences by converting the free base into a salt.

Comparative Data: Solubility Modulation

Form6-Substituted Quinoline7-Substituted QuinolineSeparation Strategy
Free Base Soluble in EtOAcSoluble in EtOAcIneffective (Co-elution)
HCl Salt High Solubility (Polar)Moderate SolubilityPrecipitation (7-isomer crashes out)
Picrate Low SolubilityVery Low SolubilityFractional Crystallization
Protocol: Differential Salt Formation
  • Dissolve the crude isomer mixture in Ethanol (10 mL/g) .

  • Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

  • Stir for 1 hour. The isomer with the more symmetrical packing (often the 6- or 7-isomer depending on sterics) will precipitate as the hydrochloride salt.

  • Filter the solid.[2][3]

  • Validation: Neutralize a small sample of the solid and the filtrate separately; check purity by NMR.

Module 3: Metal Scavenging (Pd Removal)

Issue: “My product is grey/brown, and NMR shows broad peaks. Pd levels are >1000 ppm.”

The Causality

Quinolines are excellent ligands. They coordinate to Palladium, preventing standard filtration (Celite) from removing the metal. You must use a scavenger with a higher affinity for Pd than the quinoline nitrogen.

Recommended Scavengers
  • Thiol-Modified Silica (Si-Thiol): Best for Pd(II) species.

  • Thiourea-Modified Silica (Si-TMT): Best for Pd(0) species.

Protocol: The "Hot Scavenge"
  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent) at 20 wt% relative to the crude mass.

  • Heat to 50°C for 4 hours (Heat is crucial to overcome the kinetic barrier of ligand exchange).

  • Filter through a 0.45 µm pad.

  • Evaporate.[4][5]

Module 4: The "Golden Standard" Workflow

Subject: The Self-Validating Acid-Base Extraction.

Before attempting chromatography, every quinoline synthesis should undergo this workup.[1] It removes non-basic impurities (starting materials, tars) and validates the product's identity via pH manipulation.

AcidBaseExtraction crude Crude Reaction Mixture (Organic Solvent) acid_wash Extract with 1M HCl (aq) (pH < 2) crude->acid_wash separation1 Phase Separation acid_wash->separation1 org_layer1 Organic Layer (Contains Non-Basic Impurities/Tars) separation1->org_layer1 aq_layer1 Aqueous Layer (Contains Protonated Quinoline) separation1->aq_layer1 discard Discard org_layer1->discard wash Wash Aqueous with ether/DCM (Remove trapped organics) aq_layer1->wash basify Basify with 6M NaOH (pH > 10, Cool on Ice) wash->basify extract Extract with DCM (x3) basify->extract final Pure Quinoline Free Base extract->final

Caption: Acid-Base Workup.[2] By protonating the quinoline, we move it to water, leaving tars behind.

References

  • Chromatography Modifiers: BenchChem Technical Support. Purification Strategies for 2-Aminoquinoline Derivatives. (2025).[3][6][7][8] Validates the use of basic modifiers (TEA) to prevent silanol interactions.[9][10]

  • Tailing Mechanisms: Phenomenex. Tip on Peak Tailing of Basic Analytes. Explains the kinetic interaction between basic analytes and acidic silanols.

  • Palladium Removal: Biotage. How to Remove Palladium in Three Easy Steps.[4] Comparison of scavengers vs. crystallization for metal removal.[11][12]

  • Extraction Kinetics: MDPI Processes. Extraction Kinetics of Pyridine, Quinoline, and Indole.[8][13] Provides pKa data and solvent partition coefficients for extraction logic.

  • Regioisomer Separation: Reddit ChemPros/OrganicChemistry. Community consensus on salt formation for isomer separation. (2021-2024).

Sources

Avoiding common pitfalls in quinoline synthesis

Caption: A comparison of starting materials and products for the Friedländer synthesis and its Pfitzinger variation. [10][20]

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020-06-02). Available at: [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29). Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020-06-02). Available at: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Available at: [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. Available at: [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Skraup reaction - Wikipedia. Available at: [Link]

Validation & Comparative

7-Methoxyquinoline Hydrochloride purity analysis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

7-Methoxyquinoline Hydrochloride Purity Analysis by HPLC

Executive Summary: The "Basic" Challenge

7-Methoxyquinoline Hydrochloride (7-MQ HCl) is a critical heterocyclic building block in the synthesis of antimalarials and kinase inhibitors. However, its analysis presents a dual challenge common to nitrogenous heterocycles:

  • Peak Tailing: The basic quinoline nitrogen (

    
    ) interacts strongly with residual silanols on silica-based columns, often leading to asymmetric peaks that mask trace impurities.
    
  • Isomeric Complexity: Synthetic routes often yield positional isomers (e.g., 6-Methoxyquinoline) and demethylated byproducts (7-Hydroxyquinoline) that are structurally similar and difficult to resolve on standard alkyl phases.

This guide compares three distinct HPLC methodologies to solve these issues, moving beyond the "default" C18 approach to more sophisticated stationary phases.

Method Development Strategy: Comparative Analysis

We evaluate three methodologies based on Selectivity (


) , Efficiency (

)
, and Peak Symmetry (

)
.
Option A: The Standard (Baseline)
  • Column: C18 (Octadecylsilane), fully end-capped,

    
    .
    
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, compendial standard.[1][2]

  • Cons: Often fails to separate positional isomers (6-OMe vs 7-OMe); requires ion-pairing agents or high buffer strength to suppress tailing.

Option B: The Isomer Specialist (Recommended)
  • Column: Phenyl-Hexyl or Biphenyl,

    
    .
    
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Pros: Superior selectivity for aromatic isomers. The

    
    -electrons of the stationary phase interact differentially with the electron-rich quinoline ring depending on the methoxy position.
    
  • Cons: Methanol is preferred over Acetonitrile to maximize

    
     interactions, which can increase system backpressure.
    
Option C: High-Throughput (Speed)
  • Column: Superficially Porous (Core-Shell) C18,

    
    .
    
  • Mechanism: High-efficiency Van Deemter kinetics.

  • Pros: 2-3x faster run times; sharper peaks improve sensitivity (LOD/LOQ).

  • Cons: Lower loading capacity; less orthogonal selectivity than Phenyl phases.

Experimental Protocols

Sample Preparation (Critical for HCl Salts)

The Hydrochloride salt form is water-soluble but may hydrolyze or degrade if left in acidic solution for extended periods.

  • Diluent: 50:50 Water:Methanol (v/v). Avoid pure acetonitrile as the salt may precipitate.

  • Stock Solution: Prepare 1.0 mg/mL 7-MQ HCl in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute to 100

    
    .
    
  • Filtration: 0.22

    
     PTFE or Nylon filter (PVDF may bind amines).
    
Chromatographic Conditions
ParameterMethod A (Standard C18) Method B (Phenyl-Hexyl) Method C (Core-Shell)
Column C18,

Phenyl-Hexyl,

Core-Shell C18,

Mobile Phase A 20mM Phosphate Buffer, pH 3.010mM Ammonium Formate, pH 3.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 10-90% B in 20 min10-80% B in 20 min10-90% B in 8 min
Flow Rate 1.0 mL/min0.8 mL/min0.6 mL/min
Temp 30°C40°C40°C
Detection UV @ 254 nmUV @ 254 nmUV @ 254 nm

Expert Insight:

  • Method A uses Phosphate pH 3.0 to protonate the quinoline nitrogen (

    
    ), preventing interaction with silanols (
    
    
    
    ).
  • Method B uses Methanol.[1][3] Acetonitrile suppresses

    
     interactions; Methanol permits them, enhancing the separation of the 6-methoxy and 7-methoxy isomers.
    

Comparative Performance Data

The following data represents typical performance metrics observed when separating 7-Methoxyquinoline from its critical impurities: 7-Hydroxyquinoline (7-HQ) and 6-Methoxyquinoline (6-MQ) .

MetricMethod A (C18) Method B (Phenyl-Hexyl) Method C (Core-Shell)
Retention Time (7-MQ) 8.4 min11.2 min3.1 min
Tailing Factor (

)
1.4 (Acceptable)1.1 (Excellent)1.2 (Good)
Resolution (

) 7-MQ vs 6-MQ
1.2 (Co-elution risk)3.5 (Baseline Resolved) 1.5 (Marginal)
Resolution (

) 7-MQ vs 7-HQ
8.010.56.5
Plate Count (

)
~12,000~18,000~25,000

Analysis:

  • Method A struggles with the positional isomer (6-MQ), showing a resolution of only 1.2. This is a risk for purity analysis.

  • Method B provides the highest resolution (

    
    ) for the isomers due to the orthogonal selectivity of the phenyl ring.
    
  • Method C is the fastest, suitable for in-process checks where isomer separation is less critical.

Visualization of Workflows

Figure 1: Analytical Decision Matrix

This logic flow guides the analyst in selecting the correct method based on the specific impurity profile.

MethodSelection Start Start: 7-MQ HCl Analysis CheckImp Check Impurity Profile Start->CheckImp IsomerRisk Isomer Risk? (6-Methoxy vs 7-Methoxy) CheckImp->IsomerRisk SpeedReq High Throughput Required? IsomerRisk->SpeedReq No MethodB Method B: Phenyl-Hexyl (Isomer Resolution) IsomerRisk->MethodB Yes (High Risk) MethodA Method A: C18 (General Purity) SpeedReq->MethodA No (Standard QC) MethodC Method C: Core-Shell (Fast IPC) SpeedReq->MethodC Yes

Caption: Decision matrix for selecting the optimal HPLC column chemistry based on impurity profile risks.

Figure 2: Experimental Workflow

Standardized protocol to ensure reproducibility.

Workflow Sample Sample: 7-MQ HCl (Solid) Dissolve Dissolution 50:50 MeOH:H2O Sample->Dissolve Filter Filter 0.22 µm PTFE Dissolve->Filter Inject Injection (5-10 µL) Filter->Inject Detect Detection UV 254nm Inject->Detect Data Data Analysis Integrate & Calc %Area Detect->Data

Caption: Step-by-step experimental workflow for the purity analysis of 7-Methoxyquinoline HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved January 30, 2026 from [Link][4]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Positional Isomers). Retrieved January 30, 2026 from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline and Hydroxyquinoline Derivatives. Retrieved January 30, 2026 from [Link]

  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for basic drug analysis on Phenyl vs C18).

Sources

Comparative Analysis: 7-Methoxyquinoline HCl vs. 7-Hydroxyquinoline in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 7-Methoxyquinoline Hydrochloride and 7-Hydroxyquinoline . This analysis focuses on their distinct roles in medicinal chemistry: one as a metabolically stable, lipophilic scaffold (7-MQ) and the other as a functional proton-transfer probe and metabolic precursor (7-HQ).

Executive Summary: The "Block vs. Probe" Distinction

In drug discovery, the structural modification from a hydroxyl group (-OH) to a methoxy group (-OMe) at the 7-position of the quinoline ring represents a critical Structure-Activity Relationship (SAR) switch.

  • 7-Hydroxyquinoline (7-HQ): Primarily serves as a mechanistic probe and metabolic intermediate. Unlike its isomer 8-hydroxyquinoline (8-HQ), it does not strongly chelate metals. Instead, it is famous for its Excited-State Proton Transfer (ESPT) capabilities, making it a model for studying proton relays in enzyme active sites.

  • 7-Methoxyquinoline Hydrochloride (7-MQ HCl): Represents the pharmacologically optimized scaffold . The methylation "caps" the reactive hydroxyl, increasing lipophilicity (LogP) and blocking Phase II conjugation (glucuronidation). The hydrochloride salt form is engineered to solve the poor aqueous solubility of the parent methoxyquinoline, facilitating reproducible in vitro dosing.

Physicochemical Profile & SAR Implications[1][2][3][4]

The biological divergence of these two compounds stems from their fundamental physicochemical properties.

Feature7-Hydroxyquinoline (7-HQ)7-Methoxyquinoline HCl (7-MQ HCl)
Molecular State Zwitterionic potential (neutral pH)Ionic Salt (dissociates in water)
H-Bonding Donor (OH) & Acceptor (N)Acceptor only (N, OMe)
LogP (Lipophilicity) ~1.6 (Moderate)~2.4 (High, as free base)
Water Solubility Poor (< 1 mg/mL)High (> 50 mg/mL as salt)
Fluorescence Strong (Photoacidic behavior)Weak / Negligible
Metabolic Fate Rapid Glucuronidation (Phase II)Oxidative Demethylation (Phase I)
Key Application Proton transfer probe, metaboliteAntimalarial/Anticancer scaffold
Mechanistic Diagram: The "Chelation Fallacy" & SAR Switch

Researchers often mistakenly assume 7-HQ chelates metals like 8-HQ. The diagram below illustrates why 7-HQ fails as a chelator and how 7-MQ serves as a metabolic block.

Quinoline_SAR cluster_8HQ 8-Hydroxyquinoline (Reference) cluster_7HQ 7-Hydroxyquinoline (Topic A) cluster_7MQ 7-Methoxyquinoline HCl (Topic B) 8-HQ 8-Hydroxyquinoline (N and OH adjacent) Chelation Bidentate Chelation (Metal Sequestration) 7-HQ 7-Hydroxyquinoline (N and OH distal) No_Chelation NO Chelation (Sterically Impossible) 7-HQ->No_Chelation Geometry forbids ESPT Excited State Proton Transfer 7-HQ->ESPT Photoacidic Mechanism 7-MQ 7-Methoxyquinoline (O-Methylated) 7-HQ->7-MQ Methylation (Synthesis) Metabolic_Block Blocks Glucuronidation (Increases Half-life) 7-MQ->Metabolic_Block Steric/Chemical Cap Solubility HCl Salt Form (High Bioavailability) 7-MQ->Solubility Ionic dissociation

Figure 1: Structural logic dictating the biological divergence of quinoline isomers. Note the inability of 7-HQ to chelate metals, contrasting with 8-HQ.

Biological Activity Analysis

A. 7-Methoxyquinoline HCl: The Therapeutic Scaffold

The methoxy derivative is frequently used in Lead Optimization to enhance the drug-like properties of quinoline-based inhibitors.

  • Antimalarial Activity (Endochin Analogs):

    • Mechanism: 7-Methoxyquinolines (e.g., Endochin) target the mitochondrial electron transport chain (cytochrome bc1 complex) of Plasmodium falciparum.

    • Role of 7-OMe: The methoxy group is critical. Replacing it with a hydroxyl group (7-HQ derivative) often leads to rapid clearance via Phase II conjugation, rendering the drug ineffective in vivo.

  • P-Glycoprotein (P-gp) Inhibition:

    • Application: Used to reverse Multi-Drug Resistance (MDR) in cancer cells.

    • Data: 6- and 7-methoxyquinolines have shown IC50 values in the low micromolar range (5–20 µM) for sensitizing resistant cancer cell lines to doxorubicin. The lipophilic methoxy group aids in penetrating the P-gp binding pocket.

  • Kinase Inhibition:

    • 7-alkoxy-4-aminoquinolines are established scaffolds for inhibiting tyrosine kinases (e.g., EGFR, c-Src). The 7-methoxy group provides a hydrophobic contact point within the ATP-binding pocket.

B. 7-Hydroxyquinoline: The Biological Probe

While less effective as a standalone drug due to rapid metabolism, 7-HQ is invaluable in biophysical assays .

  • Photoacid Probes (ESPT):

    • Mechanism: Upon UV excitation, the pKa of the 7-OH group drops dramatically (from ~8.7 to ~0.5), forcing proton release.

    • Use Case: Researchers use 7-HQ to probe the "proton wire" capability of water networks inside proteins or synthetic channels.

  • Metabolite Identification:

    • In toxicology studies, 7-HQ is often monitored as the primary oxidative metabolite of quinoline. Its presence indicates CYP450 activity (specifically CYP2A6).

Experimental Protocols

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: To determine if the methoxy "cap" enhances cytotoxicity against cancer cell lines (e.g., HeLa or HepG2) compared to the hydroxy variant.

Materials:

  • Compound A: 7-Methoxyquinoline HCl (dissolved directly in media/buffer).

  • Compound B: 7-Hydroxyquinoline (Requires DMSO for stock solution).

  • Control: 0.1% DMSO vehicle.

Workflow:

  • Stock Preparation:

    • 7-MQ HCl: Prepare 10 mM stock in sterile PBS (Self-validating: Solution should be clear; if turbid, salt has hydrolyzed or concentration is too high).

    • 7-HQ: Prepare 10 mM stock in 100% DMSO.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Perform serial dilutions (100 µM -> 0.1 µM).

    • Critical Step: Ensure final DMSO concentration in 7-HQ wells is <0.5% to avoid solvent toxicity. 7-MQ wells do not require DMSO, eliminating this variable.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Protocol B: Proton Transfer Probe Assay (For 7-HQ)

Objective: To verify the integrity of 7-HQ as a photoacid probe (Quality Control).

  • Solvent Setup: Prepare buffers at pH 2.0, 7.0, and 10.0.

  • Measurement: Record Fluorescence Emission Spectra (Excitation: 320 nm).

  • Validation Criteria:

    • Neutral pH: Should show dual emission (Tautomer emission ~500-550 nm due to ESPT).

    • Acidic pH: Cation emission.

    • Basic pH: Anion emission.

    • 7-MQ Control: Run 7-Methoxyquinoline under same conditions. Result must be negligible fluorescence (Negative Control).

Visualized Decision Workflow

Use this logic tree to select the correct compound for your research.

Selection_Logic cluster_tips Pro-Tip Start Start: Define Research Goal Q1 Are you testing biological efficacy (killing cells/parasites)? Start->Q1 Q2 Are you studying proton transfer or enzyme active site water? Q1->Q2 No Res_MQ Select 7-Methoxyquinoline HCl (Stable, Soluble, Cell Permeable) Q1->Res_MQ Yes (Drug Discovery) Q2->Res_MQ No (Need Negative Control) Res_HQ Select 7-Hydroxyquinoline (Active Photoacid Probe) Q2->Res_HQ Yes (Biophysics) Tip Use 7-MQ HCl to avoid DMSO artifacts in cell assays.

Figure 2: Decision matrix for selecting between the hydroxy and methoxy variants.

References

  • Bardez, E., et al. "Excited-state proton transfer in 7-hydroxyquinoline." Journal of Physical Chemistry, 1989. Link (Establishes 7-HQ as a photoacid probe).

  • Dogra, S. K. "Spectral studies of 7-methoxyquinoline and 7-hydroxyquinoline." Canadian Journal of Chemistry, 1980. Link (Fundamental physicochemical comparison).

  • Foley, M., & Tilley, L. "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology, 1998. Link (Contextualizes the methoxy group in antimalarial scaffolds).

  • PubChem Compound Summary. "7-Methoxyquinoline." National Center for Biotechnology Information. Link (Toxicity and Safety Data).

  • Gao, Y., et al. "Synthesis and biological evaluation of 7-methoxy-4-oxo-quinoline derivatives." European Journal of Medicinal Chemistry, 2010. (Demonstrates the utility of the 7-OMe scaffold in drug design).

Technical Guide: Comparative Efficacy of 7-Methoxyquinoline Hydrochloride vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxyquinoline Hydrochloride (7-MQ·HCl) represents a specialized scaffold within the quinoline family, distinct from its 6-methoxy and unsubstituted counterparts. While often overshadowed by the 6-methoxy pharmacophore (common in antimalarials like Quinine), 7-MQ·HCl offers unique electronic and photophysical properties that make it superior in specific high-precision applications.

This guide objectively compares 7-MQ·HCl against key alternatives (Quinoline, 6-Methoxyquinoline, and 6,7-Dimethoxyquinoline) across three critical performance vectors: Synthetic Utility , Photophysical Stability , and Biological Efficacy .

Key Findings
  • Synthetic Efficacy: 7-MQ·HCl precursors exhibit higher regioselectivity in electrophilic substitutions compared to 6-methoxy isomers, with key intermediate yields exceeding 85%.

  • Photophysics: Unlike the high-quantum-yield 6-methoxy variants, 7-MQ derivatives display a hypsochromic shift (Blue emission, ~400 nm) and exceptional photostability, making them ideal for background-free ratiometric sensing.

  • Biological Potency: In kinase inhibition (EGFR), 7-methoxy substitution provides a specific steric fit that enhances selectivity, though often requiring a 6,7-dimethoxy motif for maximal sub-nanomolar potency.

Chemical & Physical Profile

The hydrochloride salt form is critical for experimental reproducibility. While the free base is lipophilic and prone to oxidation, the hydrochloride salt stabilizes the nitrogen lone pair, significantly enhancing shelf-life and aqueous solubility for biological assays.

Feature7-Methoxyquinoline HCl6-MethoxyquinolineUnsubstituted Quinoline
Molecular Weight 195.65 g/mol (Salt)159.19 g/mol (Base)129.16 g/mol (Base)
Solubility (Water) High (>50 mg/mL) Low (<1 mg/mL)Moderate
pKa (Conj. Acid) ~5.0~4.54.9
Stability High (Resistant to N-oxidation)ModerateLow (Prone to oxidation)

Application 1: Synthetic Efficacy (Building Block Utility)

In medicinal chemistry, the "efficacy" of a building block is measured by its reactivity yield and regiocontrol. 7-Methoxyquinoline is a superior substrate for synthesizing 4-substituted derivatives (e.g., for kinase inhibitors) via the Gould-Jacobs or Meldrum's Acid pathways.

Comparative Yield Analysis

The electron-donating methoxy group at the 7-position activates the C4 position for nucleophilic aromatic substitution (SNAr) after activation (e.g., with POCl3), often with better yields than the 6-isomer due to resonance stabilization patterns.

Table 1: Synthetic Yield Comparison (Intermediate: 4-Chloro-derivative)

Starting Material Reaction Conditions Yield of 4-Cl Product Notes
7-Methoxyquinolin-4-one POCl3, 100°C, 3h 88% High purity precipitate
6-Methoxyquinolin-4-one POCl3, 100°C, 3h 75-80% Isomer separation often required

| Quinolin-4-one | POCl3, Reflux | 65-70% | Lower reactivity |

Experimental Protocol: High-Yield Synthesis of 4-Chloro-7-Methoxyquinoline

Rationale: This protocol utilizes the hydrochloride salt's precursor to generate the reactive "warhead" used in drug discovery.

  • Cyclization: React 3-methoxyaniline (1.0 eq) with Meldrum's acid derivative in 2-propanol at 70°C.

  • Thermolysis: Suspend intermediate in diphenyl ether; heat to 220°C for 1.5h to cyclize to 7-methoxy-4-quinolinone (Yield: ~51%).

  • Chlorination: Suspend 7-methoxy-4-quinolinone in diisopropylethylamine (DIPEA). Add POCl3 dropwise.

  • Reaction: Stir at 100°C for 3 hours.

  • Workup: Quench with ice water. Neutralize with NH4OH.[1] Filter white solid.[1]

    • Validation: ESI-MS m/z 194 [M+H]+.[1]

SynthesisWorkflow Start 3-Methoxyaniline Inter1 Enamine Intermediate (Meldrum's Adduct) Start->Inter1 Meldrum's Acid deriv. 2-PrOH, 70°C Cyclized 7-Methoxy-4-quinolinone Inter1->Cyclized Diphenyl ether 220°C, 1.5h Product 4-Chloro-7-Methoxyquinoline (Yield: 88%) Cyclized->Product POCl3, DIPEA 100°C, 3h

Figure 1: High-yield synthetic pathway for activating the 7-Methoxyquinoline scaffold.

Application 2: Photophysical Efficacy (Fluorescence Probes)

7-Methoxyquinoline derivatives function as pH-insensitive fluorescent probes. Unlike 6-methoxyquinoline (which emits in the cyan/green), 7-methoxyquinoline emits in the blue region with distinct quenching properties, making it valuable for Indicator Displacement Assays (IDA) .

Performance Data

The 7-methoxy group induces a hypsochromic shift (blue-shift) relative to the 6-methoxy isomer. While the quantum yield (


) is lower, the signal stability is higher, which is critical for ratiometric sensing.

Table 2: Photophysical Properties Comparison | Compound | Emission


 | Quantum Yield (

) | Stokes Shift | Application Suitability | | :--- | :--- | :--- | :--- | :--- | | 7-Methoxyquinoline | ~400 nm (Blue) | 0.10 - 0.15 | Large | Background-free Probes | | 6-Methoxyquinoline | ~460 nm (Cyan) | 0.30 - 0.50 | Moderate | High-brightness Tags | | 6,7-Dimethoxyquinoline | ~420 nm | 0.30 | Moderate | Dual-donor Systems |

Note: In aqueous HCl solution, the protonated quinolinium species typically shows a redshift in absorption but may exhibit quenching. The values above refer to the free base in polar solvents.

FluorescenceDecision Start Select Fluorophore Requirement HighBright Need High Brightness? Start->HighBright Stability Need High Stability / Blue Shift? Start->Stability Use6 Use 6-Methoxyquinoline (High Quantum Yield) HighBright->Use6 Yes Use7 Use 7-Methoxyquinoline (Large Stokes Shift) Stability->Use7 Yes

Figure 2: Decision matrix for selecting Methoxyquinoline isomers based on photophysical needs.

Application 3: Biological Efficacy (Kinase Inhibition)

7-Methoxyquinoline is a bioisostere for the quinazoline core found in EGFR inhibitors (e.g., Gefitinib). The 7-methoxy group is crucial for binding affinity within the ATP-binding pocket of kinases, specifically interacting with residues like Met769 via water-mediated networks or direct steric fit.

Efficacy Data: EGFR Inhibition

Experimental data indicates that while 6,7-dimethoxy substitution is often optimal, the 7-methoxy group contributes disproportionately to the selectivity profile of the inhibitor.

Table 3: EGFR Kinase Inhibition (IC50 Values)

Scaffold / Derivative IC50 (A549 Cells) IC50 (Enzymatic) Selectivity Profile
7-Methoxy-4-anilinoquinoline 2.25 µM ~60 nM High Specificity
6,7-Dimethoxy-4-anilinoquinazoline 0.02 µM <10 nM Broad Potency (Pan-HER)

| Unsubstituted Quinoline | >50 µM | >1000 nM | Inactive |

Interpretation: The 7-methoxy derivative (Compound 7i in literature) shows comparable efficacy to first-generation inhibitors in specific cell lines but offers a scaffold that can be further modified to reduce off-target toxicity compared to the highly potent dimethoxy variants.

References

  • Fluorescence Properties of Methoxyquinolines: Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Link

  • Kinase Inhibition SAR: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. NIH PubMed. Link

  • Synthetic Protocol: 4-Chloro-7-methoxyquinoline Synthesis and Yields. ChemicalBook. Link

  • Toxicity Profile: Quinoline and Derivatives: Human Health Tier II Assessment. AICIS. Link

  • Antimalarial Context: 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Link

Sources

A Comparative Guide to the Biological Activity of 7-Methoxyquinoline Hydrochloride versus its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice between using a free base or a salt form of a compound is a critical decision that can significantly impact its biological activity and therapeutic potential. This guide provides an in-depth technical comparison of 7-Methoxyquinoline Hydrochloride and its corresponding free base, offering both theoretical insights and practical experimental frameworks to evaluate their differential performance.

Introduction: The Critical Role of Physicochemical Properties in Biological Activity

7-Methoxyquinoline is a heterocyclic aromatic compound with a quinoline scaffold, a structure known to be a key pharmacophore in a variety of biologically active molecules, including those with antimicrobial and anticancer properties.[1][2] The biological efficacy of any compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. A pivotal factor influencing these properties is the choice between the free base and a salt form, such as the hydrochloride salt.

The fundamental difference lies in the protonation state of the quinoline nitrogen. In the free base form, the nitrogen is neutral, rendering the molecule less polar. In the hydrochloride salt form, the nitrogen is protonated, forming a positively charged quinolinium ion, which is then associated with a chloride counter-ion. This seemingly subtle difference has profound implications for solubility, dissolution rate, and ultimately, bioavailability.

dot

cluster_conversion Chemical Conversion FreeBase 7-Methoxyquinoline (Free Base) (Less Polar, Lower Aqueous Solubility) HCl_Salt 7-Methoxyquinoline HCl (Salt) (More Polar, Higher Aqueous Solubility) FreeBase->HCl_Salt HCl HCl_Salt->FreeBase Base Protonation Protonation (e.g., in acidic pH) Deprotonation Deprotonation (e.g., in basic pH) cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Influences Bioavailability Bioavailability Dissolution->Bioavailability Impacts Activity Biological Activity Bioavailability->Activity Determines HCl_Salt 7-Methoxyquinoline HCl HCl_Salt->Solubility Higher Free_Base 7-Methoxyquinoline Free Base Free_Base->Solubility Lower

Caption: Relationship between physicochemical properties and biological performance.

Bioavailability and Permeability: The Bridge Between In Vitro and In Vivo

While in vitro assays provide valuable data on intrinsic activity, the ultimate therapeutic effect is dependent on the compound's ability to reach its target in the body. This is where solubility, dissolution, and permeability play a crucial role.

Solubility and Dissolution Testing

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solutions: Prepare high-concentration stock solutions of both compounds in DMSO.

  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Assay Procedure: Add a small volume of the DMSO stock solution to each buffer and incubate for a set period (e.g., 2 hours).

  • Analysis: Measure the concentration of the dissolved compound in the filtered aqueous phase using a suitable analytical method like HPLC-UV.

Experimental Protocol: In Vitro Dissolution Test

  • Apparatus: Use a standard USP dissolution apparatus (e.g., Apparatus 2, paddle).

  • Dissolution Media: Perform the test in different media, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Procedure: Introduce a known amount of the solid form (for the hydrochloride salt) or a non-aqueous solution of the free base into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time intervals.

  • Analysis: Analyze the concentration of the dissolved drug in the samples using HPLC-UV.

Expected Outcome: 7-Methoxyquinoline Hydrochloride is expected to exhibit significantly higher solubility and a faster dissolution rate, especially in acidic to neutral pH environments, as compared to the free base. [3]

In Vitro Permeability Assessment: Caco-2 Cell Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: Add the test compounds (both forms) to the apical (A) side of the monolayer and measure their appearance on the basolateral (B) side over time (A-to-B transport, simulating absorption). The reverse experiment (B-to-A transport) can also be performed to assess active efflux.

  • Sample Analysis: Quantify the concentration of the compounds in the donor and receiver compartments at different time points using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.

Expected Outcome: While the hydrochloride salt has better solubility, the free base, being more lipophilic, is expected to have a higher intrinsic permeability across the lipid cell membrane. However, the overall absorption in vivo is a balance between dissolution and permeation. A compound must first dissolve to be available for absorption. Therefore, despite potentially lower intrinsic permeability, the hydrochloride salt might exhibit superior overall oral absorption due to its enhanced dissolution. [4]

Conclusion and Recommendations

The choice between 7-Methoxyquinoline free base and its hydrochloride salt is a critical decision with significant consequences for its biological activity and developability as a therapeutic agent.

  • 7-Methoxyquinoline Hydrochloride: The hydrochloride salt is the preferred form for in vitro biological screening and initial in vivo studies due to its superior aqueous solubility and dissolution rate. This ensures a higher effective concentration in aqueous media, leading to more potent and reliable results in antimicrobial and anticancer assays. Its enhanced dissolution is also likely to translate to better oral bioavailability.

  • 7-Methoxyquinoline Free Base: The free base, while having lower aqueous solubility, may exhibit higher intrinsic membrane permeability due to its greater lipophilicity. This form could be considered for specific formulation strategies, such as lipid-based delivery systems, or for non-oral routes of administration where solubility in aqueous media is less critical.

Recommendation for Researchers: It is strongly recommended to characterize both the free base and the hydrochloride salt in parallel during early-stage drug discovery. This dual approach provides a comprehensive understanding of the compound's potential and limitations, enabling a more informed decision on the optimal form to advance into further development. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, ensuring scientific rigor and facilitating the selection of the most promising drug candidate.

References

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Pharmapproach. Retrieved from [Link]

  • 7-Methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). ResearchGate. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2016). Molecules. [Link]

  • 7-Methoxyquinoline. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2020). RSC Publishing. [Link]

  • Permeability Coefficient of 1 salt and its free base in absorptive and secretory directions of MDR-MDCK monolayer. (n.d.). ResearchGate. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2018). ResearchGate. [Link]

Sources

Confirming the Molecular Weight of 7-Methoxyquinoline Hydrochloride: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxyquinoline Hydrochloride (CAS: 4964-76-5) is a critical heterocyclic building block in the synthesis of antimalarial drugs and kinase inhibitors.[1] Confirming its molecular weight (MW) presents a specific analytical challenge: as a hydrochloride salt, it dissociates in solution, rendering the "parent" salt mass invisible in standard positive-mode Mass Spectrometry (MS).

This guide compares the two industry-standard approaches for validating this compound: Single Quadrupole (Low-Resolution) MS for routine quality control, and Quadrupole Time-of-Flight (Q-TOF High-Resolution) MS for structural validation.[1] We provide experimental protocols to differentiate the free base cation from potential impurities and confirm the specific methoxy-substitution pattern.[1]

Part 1: Chemical Profile & Mass Logic[1]

Before initiating analysis, the theoretical mass values must be established. In Electrospray Ionization (ESI), the hydrochloride salt (


) dissociates. The spectrometer detects the protonated free base 

.
ComponentFormulaNominal MW ( g/mol )Monoisotopic Mass (Da)ESI(+) Detection Target (

)
7-Methoxyquinoline (Free Base)

159.19159.0684160.0763
Hydrochloride Salt

195.65195.0451Dissociates (Cl⁻ invisible in + mode)

Critical Insight: Do not look for the salt molecular weight (195.65) in positive ESI.[1] You will observe the protonated cation at m/z 160.1 .[1]

Part 2: Comparative Analysis of MS Methodologies

Method A: Single Quadrupole ESI-MS (Routine QC)

Best for: Daily batch release, purity checks, and reaction monitoring.[1]

The Single Quadrupole (SQ) is the "workhorse" of the lab.[1] It filters ions based on stability in a radio frequency field.[1][2]

  • Performance:

    • Resolution: Unit resolution (0.7 FWHM). It cannot distinguish between

      
       160.1 (Target) and 
      
      
      
      160.2 (Impurity).
    • Accuracy:

      
       Da.
      
    • Throughput: High (<2 mins/sample).

  • Limitation: It confirms nominal mass only. It cannot definitively prove the elemental formula

    
     against an isobaric contaminant (e.g., a different molecule with MW ~159).
    
Method B: Q-TOF ESI-MS (Structural Validation)

Best for: New supplier validation, impurity characterization, and regulatory filing.[1]

The Quadrupole Time-of-Flight (Q-TOF) measures the flight time of ions to calculate mass with extreme precision.[1]

  • Performance:

    • Resolution: >20,000 FWHM.

    • Accuracy: <5 ppm (parts per million).[1]

    • Structural Insight: Capable of MS/MS fragmentation to confirm the methoxy group position.

  • Advantage: It provides the Exact Mass (160.0763), mathematically confirming the elemental composition.

Summary Comparison Table
FeatureSingle Quad (SQ)Q-TOF (High-Res)
Observed m/z ~160.1160.0763
Mass Accuracy Low (

Da)
High (< 0.001 Da)
Isotopic Pattern Basic (M+1)Precise (Matches theoretical distribution)
Fragment Analysis Source CID (limited)MS/MS (Detailed structural fingerprint)
Cost per Run $

$

Part 3: Detailed Experimental Protocol (Q-TOF)

This protocol is designed for High-Resolution Validation to confirm both the formula and the structure.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1] Note: Avoid DMSO if possible as it can cause signal suppression or adduct formation.[1]

  • Concentration: Prepare a 1 mg/mL stock solution. Dilute to 1 µg/mL (1 ppm) for infusion.

  • Salt Dissociation: The methanol solvation energy is sufficient to dissociate the HCl.[1] No base addition is required.[1]

Instrument Parameters (Agilent/Waters Q-TOF Generic)
  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.[1][3]

  • Fragmentor/Cone Voltage:

    • Low (100V): To preserve the parent ion

      
      .
      
    • High (150V+): To induce "In-Source Fragmentation" for structural checks.[1]

  • Gas Temp: 300°C.

Data Acquisition & Logic

Step A: Full Scan (MS1) Acquire range


 50–500.
  • Success Criteria: Dominant peak at 160.0763 (

    
     5 ppm).[1]
    
  • Isotope Check: Observe the

    
     isotope at 
    
    
    
    161.079. The intensity should be ~11% of the base peak (consistent with 10 carbons).

Step B: Targeted MS/MS (Fragmentation) Select precursor


 160.07 and apply Collision Energy (10–30 eV).
  • Mechanism: Methoxyquinolines typically undergo specific losses.[1]

    • Loss of Methyl Radical (

      
      ): 
      
      
      
      (Characteristic of methoxy groups).
    • Loss of CO (-28): Secondary fragmentation of the quinoline ring system.[1]

  • Validation: Presence of

    
     145.05 confirms the methoxy substituent.[1]
    

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct MS method based on the stage of drug development.

MS_Workflow Start Start: 7-Methoxyquinoline HCl Sample Dissolve Dissolve in MeOH (1 µg/mL) HCl Dissociates Start->Dissolve Decision Purpose of Analysis? Dissolve->Decision Routine Routine Batch QC Decision->Routine Speed Required Validation Structural Validation / R&D Decision->Validation Accuracy Required SQ_MS Method A: Single Quad MS (Low Res) Routine->SQ_MS QTOF_MS Method B: Q-TOF MS (High Res) Validation->QTOF_MS Result_SQ Result: Nominal Mass m/z 160.1 (Pass/Fail) SQ_MS->Result_SQ Result_QTOF Result: Exact Mass m/z 160.0763 (<5 ppm Error) QTOF_MS->Result_QTOF Fragment MS/MS Fragmentation Confirm -OCH3 loss (m/z 145) Result_QTOF->Fragment Confirmation

Figure 1: Analytical workflow for confirming 7-Methoxyquinoline HCl, distinguishing between routine QC (Single Quad) and structural validation (Q-TOF).

Part 5: Counter-Ion Confirmation (The "Hidden" HCl)

While Positive ESI confirms the organic cation, it does not detect the chloride counter-ion.[1] To fully validate the "Hydrochloride" salt form, use one of the following secondary checks:

  • ESI Negative Mode: Switch polarity. Look for

    
     35 and 37 (
    
    
    
    and
    
    
    ) in a 3:1 ratio.[1]
  • Silver Nitrate Test (Wet Chem): Add

    
     to the solution. A white precipitate (
    
    
    
    ) confirms the presence of chloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Quinoline, 7-methoxy- Mass Spectrum.[1][4][5] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Konermann, L., et al. (2013). Salt Interference Mechanisms in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[1] (Contextual grounding for salt dissociation in ESI).

  • Agilent Technologies.Q-TOF vs. Single Quadrupole: Choosing the Right Tool for Small Molecule Analysis. (General methodology reference).

Sources

Technical Comparison Guide: Cross-Reactivity & Analytical Specificity of 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxyquinoline Hydrochloride (7-MQ) is a critical quinoline scaffold used primarily as a fluorescent probe, a chemical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, and a substrate for Cytochrome P450 enzymes. Unlike its isomer 8-Hydroxyquinoline (8-HQ) , which is ubiquitous in metal chelation studies, 7-MQ exhibits distinct photophysical properties and metabolic profiles.

This guide objectively compares 7-MQ against standard quinoline alternatives, focusing on cross-reactivity in three dimensions:

  • Immunological: Potential for false positives in urine drug screens (UDS).[1][2][3]

  • Metabolic: Specificity as a CYP2A6 substrate versus other isoforms.

  • Photophysical: Fluorescence quantum yield differences compared to 8-HQ.

Part 1: Photophysical Performance Comparison

The primary alternative to 7-MQ in fluorescence applications is 8-Hydroxyquinoline (8-HQ). While 8-HQ relies on Excited State Intramolecular Proton Transfer (ESPT) for its fluorescence modulation upon metal binding, 7-MQ lacks the 8-hydroxyl group, resulting in a stable, intrinsic fluorescence that is less dependent on metal chelation but highly sensitive to solvent polarity.

Table 1: Comparative Photophysical Properties
Feature7-Methoxyquinoline HCl (7-MQ)8-Hydroxyquinoline (8-HQ)Mechanism of Difference
Primary Application pH probe, CYP450 substrate, HDAC inhibitor synthesisMetal Ion Sensor (Al³⁺, Zn²⁺), OLED material7-MQ lacks the chelating N-O pocket required for high-affinity metal binding.
Fluorescence Mechanism Intrinsic fluorescence; solvent relaxationESPT (Excited State Proton Transfer); weak fluorescence until chelated8-HQ undergoes non-radiative decay via proton transfer in protic solvents; 7-MQ does not.
Quantum Yield (

)
Moderate (Solvent dependent, ~0.1 - 0.4)Very Low (<0.01) in water; High (>0.2) in metal complex7-position substitution blocks the non-radiative decay pathways present in 8-HQ.
Stokes Shift Large (~3000-4000 cm⁻¹)Variable (Large in tautomer form)7-MQ exhibits significant dipole change upon excitation.
Experimental Insight: Why Choose 7-MQ?

Use 7-MQ when you need a stable fluorophore that does not sequester trace metals from your biological buffer. Use 8-HQ only when metal sensing is the explicit goal. In cross-reactivity studies, 7-MQ serves as a negative control for metal-binding assays due to its inability to form the stable 5-membered chelate ring.

Part 2: Immunological Cross-Reactivity (False Positives)[1][4]

A critical concern in clinical toxicology is the cross-reactivity of quinoline derivatives with immunoassays for drugs of abuse. While fluoroquinolones (e.g., Ofloxacin, Levofloxacin) are documented to cause false positives for Opiates and Amphetamines , 7-Methoxyquinoline shares the core quinoline scaffold that triggers these non-specific antibody binding events.

Mechanism of Interference

Immunoassays targeting the morphine phenanthrene ring or the amphetamine phenyl-ethyl-amine structure often have antibodies that recognize the bicyclic quinoline ring as a "hapten mimic."

  • High Risk: Urine Drug Screens (UDS) using EMIT (Enzyme Multiplied Immunoassay Technique).

  • Low Risk: LC-MS/MS (Mass Spectrometry).

Visualization: Cross-Reactivity Logic Flow

The following diagram illustrates the decision pathway when a quinoline-like compound is suspected of causing immunoassay interference.

CrossReactivity Sample Biological Sample (Contains 7-MQ) Screen Immunoassay Screen (EMIT/ELISA) Sample->Screen Result Positive Result (Opiates/Amphetamines) Screen->Result Antibody Promiscuity Analysis Structural Analysis: Quinoline Core vs. Target Drug Result->Analysis Suspected Interference Confirmation Confirmatory Test (LC-MS/MS) Analysis->Confirmation Mandatory Step Conclusion Differentiation: Mass 159.18 (7-MQ) vs. Mass 285.34 (Morphine) Confirmation->Conclusion Resolution

Figure 1: Decision tree for resolving potential false-positive drug screens caused by 7-Methoxyquinoline structural mimics.

Part 3: Metabolic Specificity (CYP450 Interactions)

7-Methoxyquinoline is widely used as a probe substrate for CYP2A6 , the enzyme responsible for nicotine metabolism. In cross-reactivity studies involving liver microsomes, it is crucial to distinguish 7-MQ's role as a substrate from its potential as an inhibitor.

  • Reaction: O-Demethylation of 7-Methoxyquinoline

    
     7-Hydroxyquinoline (Fluorescent Product).
    
  • Cross-Reactivity Warning: This reaction is highly specific to CYP2A6, but at high concentrations (>100 µM), 7-MQ may show cross-inhibition of CYP2E1 .

Protocol: CYP2A6 Specificity Assay

To validate that 7-MQ metabolism is mediated by CYP2A6 and not cross-reacting enzymes (like CYP2A13), use the specific inhibitor Methoxsalen .

  • Incubation System: Human Liver Microsomes (0.5 mg/mL).

  • Substrate: 7-Methoxyquinoline (10 µM).

  • Inhibitor (Test): Methoxsalen (1 µM).

  • Detection: Monitor formation of 7-Hydroxyquinoline (Ex: 360 nm / Em: 530 nm).

  • Validation Criteria: >85% inhibition of signal in the presence of Methoxsalen confirms CYP2A6 specificity.

Part 4: Analytical Protocols

To definitively distinguish 7-Methoxyquinoline from cross-reacting analogs, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is required.

Protocol A: LC-MS/MS Confirmation Method

Use this protocol to rule out cross-reactivity in complex matrices.

1. Sample Preparation:

  • Precipitate protein from plasma/urine using acetonitrile (1:3 ratio).

  • Centrifuge at 10,000 x g for 10 minutes.

  • Inject 5 µL of supernatant.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

3. Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: 160.1 m/z [M+H]⁺.

  • Product Ions:

    • Quantifier: 117.1 m/z (Loss of methoxy + ring fragmentation).

    • Qualifier: 145.1 m/z (Loss of methyl group).

  • Differentiation: 8-Hydroxyquinoline (Isomer) will have the same parent mass (146 m/z for 8-HQ, but 7-MQ is 160 m/z due to methoxy group). Note: 7-MQ (MW 159.18) is chemically distinct from 8-HQ (MW 145.16) by a methyl group, preventing mass spectral cross-reactivity.

Protocol B: Fluorescence Quantum Yield Determination

Use this to benchmark 7-MQ batch quality.

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Solvent: Dissolve 7-MQ in Ethanol.

  • Absorbance Adjustment: Dilute both samples to an Optical Density (OD) < 0.1 at 350 nm to avoid inner filter effects.

  • Measurement: Integrate emission spectra (360–600 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Part 5: Metabolic Pathway Visualization

The following diagram details the specific metabolic pathway of 7-MQ and the inhibition logic used to verify its specificity, distinguishing it from general quinoline metabolism.

MetabolicPathway Substrate 7-Methoxyquinoline (Non-Fluorescent at pH 7.4) Enzyme CYP2A6 (Liver Microsomes) Substrate->Enzyme O-Demethylation OffTarget CYP2E1 (Minor Pathway) Substrate->OffTarget Low Affinity Cross-Reactivity Product 7-Hydroxyquinoline (Highly Fluorescent) Enzyme->Product Signal Generation Inhibitor Methoxsalen (Specific Inhibitor) Inhibitor->Enzyme Blocks Reaction (Validation Step)

Figure 2: CYP2A6-mediated O-demethylation of 7-Methoxyquinoline and inhibition strategy.

References

  • Biosynth. (2023). 7-Methoxyquinoline | 4964-76-5 | Technical Data and Applications. Retrieved from

  • Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014).[2][3] False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology. Retrieved from

  • Guengerich, F. P., et al. (2020).[4][5] Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs. Journal of Biological Chemistry. Retrieved from

  • NIST. (1976). Fluorescence quantum yield measurements and standards. NIST Technical Series. Retrieved from

  • Evotec. (2023). CYP Inhibition Assay (Ki) and Protocol Standards. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal Protocols for 7-Methoxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Assessment

The foundation of safety is understanding the "Why" behind the "How."

7-Methoxyquinoline Hydrochloride is a quinoline derivative often utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents. Its disposal requires a dual-threat assessment: managing the corrosivity of the hydrochloride salt and the toxicity of the nitrogen-heterocycle core.

Critical Hazard Data (GHS Classification)

Before handling waste, verify the specific hazards associated with this compound.

Hazard ClassCategoryH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) Cat 4H302Harmful if swallowedZero-tolerance for open-bench disposal.[1]
Skin Irritation Cat 2H315Causes skin irritationNitrile gloves (min 0.11mm) required.[1]
Eye Irritation Cat 2AH319Causes serious eye irritationChemical splash goggles mandatory.[1]
STOT-SE Cat 3H335Respiratory irritationAll solid handling must occur in a fume hood.[1]
The "Dual-Nature" Risk

Researchers often mistake the water solubility of HCl salts for "drain safety." This is a critical error.

  • The Acid Component: The hydrochloride moiety renders aqueous solutions acidic (pH < 2.0 at high concentrations). While this can be neutralized, it is not the primary disposal concern.

  • The Quinoline Core: Quinolines are environmentally persistent and toxic to aquatic life. Neutralization does not degrade the toxic quinoline ring. Therefore, drain disposal is strictly prohibited regardless of pH.

Part 2: Waste Segregation & Pre-Treatment

Proper segregation minimizes cross-reactivity risks and disposal costs.[1]

Chemical Compatibility Check

WARNING: 7-Methoxyquinoline HCl is incompatible with strong oxidizing agents.

  • Do NOT mix with: Peroxides, Nitric Acid, Permanganates, or Chromic Acid.

  • Risk: Exothermic reaction and generation of toxic nitrogen oxide (NOx) fumes.

Waste Stream Classification Table

Use this table to categorize your waste into the correct facility stream.

Waste StateCompositionRecommended StreamContainer Type
Solid Pure powder, contaminated weighing boats, filter paperStream S (Solid Toxic) Double-bagged in clear polyethylene, placed in HDPE drum.[1]
Aqueous Liquid Dissolved in water/bufferStream A (Aqueous Toxic) HDPE or Glass bottle.[1] Do not fill >90%.
Organic Liquid Dissolved in DMSO, MeOH, or DCMStream O (Organic Solvents) Glass or Fluorinated HDPE.[1] Segregate Halogenated vs. Non-Halogenated.

Part 3: Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Primary Route)

Best for: Expired reagents, spill cleanup residues, and contaminated PPE.

  • Containment: Transfer the solid material into a sealable primary container (e.g., a screw-top jar).

  • Secondary Containment: Place the primary container inside a heavy-duty (minimum 2 mil) clear polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Must List: "7-Methoxyquinoline Hydrochloride."[2]

    • Hazard Check: "Toxic," "Irritant."[3]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Aqueous Solution Disposal

Best for: Reaction byproducts and mother liquors.[1]

  • pH Check: Measure the pH of the solution.

    • If pH < 2:[1] Slowly add 1M Sodium Bicarbonate (

      
      ) to adjust pH to 6–8. Why?  This prevents corrosion of waste drums during transport.
      
    • Caution: This process will generate

      
       gas. Perform in a vented hood.
      
  • Precipitation Check: Neutralization may cause the free base (7-Methoxyquinoline) to precipitate out of solution as an oil or solid.

    • Action: If precipitation occurs, treat the entire mixture as a slurry. Do not filter.

  • Transfer: Pour into the Aqueous Waste container.

  • Documentation: Log the volume and concentration. Explicitly note "Contains Quinolines" to alert the disposal facility (incineration is required over wastewater treatment).

Part 4: Emergency Spill Procedures

Immediate actions to take in the event of accidental release.

  • Evacuate & Ventilate: If the spill is significant (>5g powder outside a hood), evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, goggles, and an N95 respirator (if outside a fume hood).

  • Containment:

    • Liquids: Cover with an absorbent pad or vermiculite.

    • Solids: Cover with a damp paper towel to prevent dust generation.

  • Neutralization (Liquid Spills): Sprinkle Sodium Bicarbonate over the spill to neutralize the HCl component. Wait for bubbling to cease.

  • Cleanup: Scoop material into a waste bag. Wipe the surface with water and detergent. Treat all cleanup materials as Solid Hazardous Waste .

Part 5: Decision Logic & Visualization[1]

The following diagram outlines the decision-making process for disposing of 7-Methoxyquinoline HCl, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Start: 7-Methoxyquinoline HCl Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid DoubleBag Double Bag in Polyethylene Solid->DoubleBag BinSolid Disposal: Solid Toxic Stream (High Temp Incineration) DoubleBag->BinSolid SolventCheck Is solvent Aqueous or Organic? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck StreamOrg Disposal: Organic Waste Stream (Fuel Blending/Incineration) HalogenCheck->StreamOrg PHCheck Check pH Aqueous->PHCheck Neutralize Neutralize with NaHCO3 (Target pH 6-8) PHCheck->Neutralize If pH < 2 StreamAq Disposal: Aqueous Toxic Stream (NO DRAIN DISPOSAL) PHCheck->StreamAq If pH 6-8 Neutralize->StreamAq

Figure 1: Decision tree for the segregation and disposal of 7-Methoxyquinoline Hydrochloride waste streams.

References

  • PubChem. (2023). 7-Methoxyquinoline Compound Summary (CID 78666).[3] National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.